Methyl hepta-4,6-dienoate
Description
BenchChem offers high-quality Methyl hepta-4,6-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl hepta-4,6-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H,1,6-7H2,2H3/b5-4+ |
InChI Key |
YUJHFGTXVYEJQC-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)CC/C=C/C=C |
Canonical SMILES |
COC(=O)CCC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on Methyl Hepta-4,6-dienoate: Physicochemical Properties, Synthesis, and Applications in Advanced Drug Development
Executive Summary
Methyl hepta-4,6-dienoate (often referred to as methyl 4,6-heptadienoate) is a highly versatile, bifunctional aliphatic ester characterized by a terminal conjugated diene system. In the realm of advanced drug development and complex total synthesis, this molecule serves as an indispensable building block. Its dual reactivity—stemming from the electrophilic ester carbonyl and the electron-rich, polymerizable diene—makes it an ideal precursor for constructing functionalized heterocycles, such as pyrrolidines, via transition-metal-catalyzed carboamination [4]. This whitepaper systematically deconstructs the physicochemical properties, validated synthetic routes, and critical experimental protocols associated with methyl hepta-4,6-dienoate, providing a robust framework for application scientists and synthetic chemists.
Molecular Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of methyl hepta-4,6-dienoate is critical for optimizing reaction conditions, particularly concerning its volatility, thermal stability during distillation, and behavior in chromatographic purification [1], [2].
Table 1: Physicochemical Properties of Methyl hepta-4,6-dienoate
| Property | Value |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate |
| CAS Registry Number | 33741-15-0 |
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| Boiling Point | 158.3 °C at 760 mmHg |
| Density | 0.917 g/cm³ |
| InChIKey | YUJHFGTXVYEJQC-SNAWJCMRSA-N |
| SMILES | COC(=O)CCC=CC=C |
Synthetic Methodologies and Mechanistic Causality
The synthesis of methyl hepta-4,6-dienoate typically relies on two distinct strategic approaches, each selected based on the desired scale and precursor availability.
Route A: Catalytic Linear Cross-Dimerization
Historically, Wittenberg reported the coupling reaction between butadiene and methyl acrylate to yield methyl hepta-4,6-dienoate. Modern iterations utilize Ruthenium-based catalysts (e.g., [Ru(η4-1,5-cod)(η6-1,3,5-cot)]) to drive this cross-dimerization [3].
-
Mechanistic Causality: The choice of a Ruthenium(0) catalyst over traditional Nickel or Palladium systems is deliberate. Ruthenium facilitates an oxidative coupling mechanism rather than a standard hydride-insertion pathway. This prevents the rapid homodimerization of methyl acrylate and strictly controls the regioselectivity, ensuring the diene system remains conjugated and terminal [3].
Route B: Orthoester Johnson-Claisen Rearrangement
For laboratory-scale synthesis requiring high functional group tolerance, the Orthoester Johnson-Claisen rearrangement is the gold standard. By reacting an allylic alcohol with trimethyl orthoacetate under mild acid catalysis (e.g., propionic acid), a mixed ketene acetal is formed in situ, which undergoes a stereoselective[3,3]-sigmatropic rearrangement [4].
-
Mechanistic Causality: This concerted pericyclic reaction is a self-validating system; the strict orbital symmetry requirements dictate the stereochemical outcome, predominantly yielding the (E)-isomer of the resulting γ,δ-unsaturated ester without the need for external chiral directing groups.
Workflow of Orthoester Johnson-Claisen Rearrangement for Methyl hepta-4,6-dienoate synthesis.
Experimental Protocol: Controlled Reduction to Hepta-4,6-dienal
A critical downstream application of methyl hepta-4,6-dienoate is its conversion into hepta-4,6-dienal, a precursor for synthesizing aminodiene substrates used in Palladium-catalyzed intramolecular carboaminations [4]. The following protocol outlines the precise DIBAL-H reduction workflow required to halt the reduction at the aldehyde stage.
Step-by-Step Methodology
-
System Preparation: Purge a Schlenk flask with N₂. Charge the flask with methyl 4,6-heptadienoate (6.63 g, 43 mmol) and anhydrous Et₂O (60 mL).
-
Causality: Anhydrous conditions and a strictly inert atmosphere are non-negotiable to prevent the premature decomposition of the highly moisture-sensitive DIBAL-H reagent.
-
-
Cryogenic Cooling: Submerge the flask in a 2-propanol/liquid nitrogen slurry bath to achieve an internal temperature of -89 °C.
-
Causality: Standard dry ice/acetone baths (-78 °C) often allow trace over-reduction to the alcohol. The -89 °C threshold kinetically freezes the tetrahedral aluminum-hemiacetal intermediate, strictly halting the reduction at the aldehyde oxidation state [4].
-
-
Reagent Addition: Over a period of 15 minutes, add a solution of DIBAL-H (1.0 M in hexane, 50 mL, 50 mmol) dropwise via a syringe pump.
-
Causality: Controlled addition manages the exothermic nature of the hydride transfer, preventing localized warming that could collapse the tetrahedral intermediate.
-
-
Reaction Maturation: Stir the mixture at -89 °C for exactly 2 hours.
-
Causality: This duration ensures complete consumption of the starting ester while the cryogenic temperature maintains the integrity of the intermediate.
-
-
Quenching and Workup: Quench the reaction sequentially with methanol and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two distinct, clear phases form.
-
Causality: Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn aluminum emulsions into water-soluble complexes. This self-validating workup enables high-yield extraction of the delicate hepta-4,6-dienal into the organic phase without mechanical loss.
-
Step-by-step DIBAL-H reduction workflow of Methyl 4,6-heptadienoate to Hepta-4,6-dienal.
Structural Dynamics and Downstream Applications
In drug development, the terminal diene of methyl hepta-4,6-dienoate serves as an exceptional pharmacophore scaffold. Recent breakthroughs have utilized this ester to synthesize mono-substituted terminal aminodiene substrates. When subjected to hybrid Palladium-catalyzed photochemical conditions, these substrates undergo intramolecular carboamination, yielding heavily functionalized pyrrolidines [4]. These pyrrolidine cores are ubiquitous in neuroactive pharmaceuticals and targeted covalent inhibitors, proving that the structural dynamics of methyl hepta-4,6-dienoate extend far beyond basic polymer chemistry into the cutting edge of modern medicinal chemistry.
References
-
Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Recent Advances in the Catalytic Linear Cross-Dimerizations Source: ACS Publications URL:[Link]
-
Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Efficient Synthesis of Functionalized Pyrrolidine Source: Amazon S3 (Supplementary Information) URL:[Link]
Unlocking the Therapeutic Potential of Methyl Hepta-4,6-dienoate: A Technical Guide for Preclinical Investigation
Introduction: Unveiling a Candidate Molecule
Methyl hepta-4,6-dienoate is an unsaturated fatty acid methyl ester with the chemical formula C8H12O2.[1][] Its structure is characterized by a seven-carbon chain with a conjugated diene system at the 4 and 6 positions and a methyl ester at the carboxyl end. While direct studies on the biological activity of methyl hepta-4,6-dienoate are not extensively documented in current scientific literature, its chemical structure suggests a compelling potential for pharmacological activity. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this molecule. We will delve into its hypothesized biological activities, grounded in the established pharmacology of related compounds, and present detailed, field-proven experimental protocols for its investigation.
Chemical and Physical Properties of Methyl Hepta-4,6-dienoate
| Property | Value | Source |
| Molecular Formula | C8H12O2 | [1][] |
| Molecular Weight | 140.18 g/mol | [1][] |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |
| Boiling Point | 158.3°C at 760mmHg | [] |
| Density | 0.917g/cm3 | [] |
Part 1: Hypothesized Biological Activities and Mechanistic Rationale
The scientific rationale for investigating methyl hepta-4,6-dienoate stems from two key aspects: the known biological activities of fatty acid methyl esters (FAMEs) and the inherent reactivity of its conjugated diene system.
Antimicrobial and Antifungal Potential
Fatty acids and their methyl esters are known to possess significant antibacterial and antifungal properties.[3][4][5][6] This activity is often attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic nature of the fatty acid chain allows for intercalation into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.
The presence of the conjugated diene system in methyl hepta-4,6-dienoate may enhance this activity. Conjugated systems can participate in various biochemical reactions, including Michael additions with nucleophilic residues in proteins, which could lead to enzyme inhibition or disruption of cellular processes. This is a key area for investigation.
Potential Anti-inflammatory and Cytotoxic Activities
Conjugated dienes can be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS). While excessive ROS can be damaging, controlled modulation of cellular redox state is a mechanism for some therapeutic agents. Conversely, the electrophilic nature of the diene could allow it to react with nucleophilic cellular targets, such as cysteine residues in proteins. This could modulate inflammatory signaling pathways or induce apoptosis in cancer cells, suggesting potential for anti-inflammatory or cytotoxic applications. A comparative analysis of the broader class of α,β-unsaturated aldehydes, which share a similar reactive functional group, indicates potential for cytotoxicity.[7]
Part 2: A Roadmap for Investigation: Experimental Protocols
The following section outlines a series of validated experimental workflows to systematically investigate the potential biological activities of methyl hepta-4,6-dienoate.
Workflow for Antimicrobial and Antifungal Susceptibility Testing
This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of methyl hepta-4,6-dienoate against a panel of clinically relevant microorganisms.
Caption: Workflow for determining antimicrobial and antifungal activity.
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of methyl hepta-4,6-dienoate in dimethyl sulfoxide (DMSO).
-
Microbial Inoculum Preparation: Culture the test microorganisms overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Investigating the Mechanism of Action: Membrane Integrity Assay
This assay will determine if methyl hepta-4,6-dienoate disrupts microbial cell membranes.
Caption: Workflow for assessing microbial membrane integrity.
Step-by-Step Protocol for Membrane Integrity Assay:
-
Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline).
-
Compound Treatment: Resuspend the cells in the buffer and treat with methyl hepta-4,6-dienoate at concentrations equal to and twice the MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.
-
Staining: Add a mixture of SYTO 9 and propidium iodide (PI) fluorescent dyes to the cell suspensions. SYTO 9 stains all cells (live and dead) green, while PI only enters cells with compromised membranes and stains them red.
-
Incubation: Incubate the samples in the dark for 15 minutes.
-
Analysis: Visualize the cells under a fluorescence microscope. Quantify the percentage of live and dead cells using flow cytometry. An increase in red fluorescence indicates membrane damage.
Evaluation of Cytotoxicity against Human Cell Lines
This protocol assesses the potential toxicity of methyl hepta-4,6-dienoate against human cell lines, which is crucial for determining its therapeutic window.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, and a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of methyl hepta-4,6-dienoate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Part 3: Hypothetical Signaling Pathway and Future Directions
Given the electrophilic nature of the conjugated diene, a plausible mechanism of action could involve the modulation of cellular stress response pathways.
Sources
- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. kronika.ac [kronika.ac]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl hepta-4,6-dienoate: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl hepta-4,6-dienoate, a conjugated dienoate ester with potential applications in organic synthesis and drug discovery. While the historical record of its discovery and initial synthesis is not extensively documented in publicly available literature, this document consolidates its known physicochemical properties, proposes logical synthetic pathways, and explores its potential biological relevance based on the chemistry of related structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Molecular Overview
Methyl hepta-4,6-dienoate is an organic compound with the chemical formula C8H12O2.[1] Its structure features a seven-carbon chain with a methyl ester at one terminus and a conjugated diene system at the other. The IUPAC name for this compound is methyl (4E)-hepta-4,6-dienoate, indicating the trans configuration of the first double bond in the conjugated system.[1][] The presence of the conjugated diene and the ester functional group makes it a versatile building block for a variety of chemical transformations, including cycloadditions, conjugate additions, and polymerizations. Its structural isomer, methyl (E,E)-hepta-2,5-dienoate, has been utilized in the synthesis of piperidine alkaloids like (-)-Pseudodistomin E, highlighting the potential of this class of compounds as precursors to biologically active molecules.[3]
Physicochemical and Spectroscopic Profile
A summary of the known physicochemical properties of Methyl hepta-4,6-dienoate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 33741-15-0 | [1][] |
| Molecular Formula | C8H12O2 | [1][] |
| Molecular Weight | 140.18 g/mol | [1][] |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |
| Boiling Point | 158.3°C at 760 mmHg | [] |
| Density | 0.917 g/cm³ | [] |
Based on its structure, the following spectroscopic characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the protons of the methylene groups, and the vinylic protons of the conjugated diene system. The coupling constants between the vinylic protons would be indicative of their stereochemical relationship.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methoxy carbon, the sp³ hybridized carbons of the methylene groups, and the sp² hybridized carbons of the diene.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group (around 1740 cm⁻¹), as well as characteristic C=C stretching bands for the conjugated diene in the 1600-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 140, along with fragmentation patterns characteristic of a methyl ester and a hydrocarbon chain.
Proposed Synthetic Strategies
While specific literature detailing the synthesis of Methyl hepta-4,6-dienoate is scarce, plausible synthetic routes can be devised based on established organic chemistry principles. A logical retrosynthetic analysis suggests that the molecule can be constructed through olefination reactions or by functional group manipulation of a suitable precursor.
One potential synthetic approach involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the conjugated diene system. For instance, the reaction of a commercially available phosphonium ylide or phosphonate ester with a suitable aldehyde could furnish the desired product.
A proposed workflow for the synthesis of Methyl hepta-4,6-dienoate is outlined below:
Figure 1: A proposed multi-step synthesis of Methyl hepta-4,6-dienoate.
Experimental Protocol for the Proposed Synthesis:
-
Oxidation of Hept-6-en-1-ol to Hept-6-enal: Hept-6-en-1-ol is oxidized to the corresponding aldehyde, Hept-6-enal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
-
Esterification to Methyl hept-6-enoate: The crude Hept-6-enal is then oxidized to the carboxylic acid using Jones reagent, followed by Fischer esterification with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield Methyl hept-6-enoate.
-
Allylic Bromination: Methyl hept-6-enoate is subjected to allylic bromination at the C5 position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) in a non-polar solvent such as carbon tetrachloride.
-
Elimination to Form the Conjugated Diene: The resulting Methyl 5-bromohept-6-enoate is treated with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce elimination of HBr, thereby forming the conjugated diene system of Methyl hepta-4,6-dienoate.
This proposed pathway is designed to be a self-validating system, where the successful formation of the product in each step can be confirmed by standard analytical techniques such as NMR and mass spectrometry before proceeding to the next.
Potential Applications and Biological Relevance
Given the lack of direct studies on the biological activity of Methyl hepta-4,6-dienoate, its potential in this area must be inferred from the behavior of structurally related compounds.
Precursor in Organic Synthesis
The conjugated diene moiety in Methyl hepta-4,6-dienoate makes it an attractive substrate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This could be exploited in the synthesis of complex natural products and their analogs. Furthermore, the ester functionality provides a handle for further chemical modifications, such as reduction to an alcohol, amidation, or conversion to other functional groups.
Inferred Biological Activity
The α,β-unsaturated carbonyl moiety is a well-known structural alert in medicinal chemistry, often associated with a range of biological activities due to its ability to act as a Michael acceptor.[4] While Methyl hepta-4,6-dienoate is a conjugated dienoate, the reactivity of the broader class of α,β-unsaturated aldehydes and esters is informative. These compounds are known to interact with biological nucleophiles, such as cysteine residues in proteins, which can lead to various cellular responses.[4] A comprehensive review of the scientific literature indicates a significant gap in our understanding of the biological activities of Hepta-4,6-dienal and its derivatives.[4] However, related α,β-unsaturated aldehydes have demonstrated cytotoxic and antimicrobial properties.[4] This suggests that Methyl hepta-4,6-dienoate could be a valuable lead compound for the development of novel therapeutic agents, warranting further investigation into its biological profile.
The following DOT graph illustrates the general mechanism of Michael addition, a key reaction for α,β-unsaturated carbonyl compounds, which could be relevant to the biological activity of Methyl hepta-4,6-dienoate.
Figure 2: Generalized mechanism of Michael addition.
Conclusion and Future Directions
Methyl hepta-4,6-dienoate represents a molecule of interest with untapped potential in both synthetic and medicinal chemistry. While its discovery and history are not well-documented, its chemical structure suggests a range of possible applications. The proposed synthetic pathway provides a starting point for its efficient preparation in the laboratory. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological activity, including its potential as an antimicrobial or cytotoxic agent, is warranted. Such studies would fill a significant gap in the current scientific literature and could pave the way for the development of new chemical entities with therapeutic value.
References
-
PubChem. Methyl hepta-4,6-dienoate. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methylhepta-1,6-diene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Simple synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, a lasiol precursor. [Link]
-
SpectraBase. Hepta-2,6-dienoic acid, 2-methoxy-5-methylene-, methyl ester. [Link]
-
The Good Scents Company. methyl heptadienone 6-methyl-3,5-heptadien-2-one. [Link]
-
ResearchGate. Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. [Link]
-
MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]
Sources
Thermodynamic and Kinetic Stabilization of Methyl hepta-4,6-dienoate: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Methyl hepta-4,6-dienoate (CAS: 33741-15-0) is a highly reactive ester characterized by its conjugated diene moiety (1)[1]. While the extended π -electron delocalization provides unique synthetic utility, it simultaneously introduces severe thermodynamic and kinetic vulnerabilities. As a Senior Application Scientist, I approach the stabilization of conjugated dienoates not merely as a set of handling rules, but as an exercise in controlling activation energies. This guide synthesizes the mechanistic causality behind the degradation of Methyl hepta-4,6-dienoate (MHD) and provides field-proven, self-validating protocols to ensure long-term structural integrity.
Structural Vulnerabilities & Degradation Mechanisms
The stability of MHD is fundamentally compromised by three competing degradation pathways: autoxidation, thermal dimerization, and photo-isomerization.
Autoxidation & Hydroperoxide Formation
Autoxidation in conjugated dienoates initiates via the abstraction of a hydrogen atom from the highly reactive bis-allylic or allylic positions, generating a resonance-stabilized radical. Diatomic oxygen rapidly adds to this radical, forming peroxy radicals and subsequently hydroperoxides. As these primary oxidation products accumulate, they undergo homolytic cleavage into secondary oxidation products—primarily volatile carbonyls and short-chain cleavage products—which compromise both the chemical integrity and the organoleptic profile of the ester (2)[2].
Thermal Dimerization & Diels-Alder Kinetics
Conjugated dienes inherently possess the geometric and electronic prerequisites for cycloaddition. Under thermal stress, MHD can act as both a diene and a dienophile. Empirical data from closely related conjugated esters, such as methyl sorbate, demonstrates a strong propensity for tail-to-tail linear dimerization and Diels-Alder cycloaddition when exposed to elevated temperatures (3)[3]. This bimolecular reaction leads to the formation of high-molecular-weight oligomers (4)[4], increasing the viscosity of the bulk material and depleting the active monomer.
Photo-Isomerization
The conjugated π -system adopts planar s-cis and s-trans conformations to maximize orbital overlap and electron delocalization (5)[5]. While the s-trans conformer is thermodynamically favored due to reduced steric hindrance, exposure to ultraviolet (UV) radiation provides sufficient energy to overcome the rotational barrier, inducing E/Z photo-isomerization. This geometric shift disrupts the native (4E) configuration of the molecule, fundamentally altering its reactivity.
Figure 1: Competing degradation pathways of Methyl hepta-4,6-dienoate under environmental stress.
Optimized Storage Parameters & Causality
To arrest the kinetic progression of the aforementioned degradation pathways, strict environmental controls must be implemented. The following table synthesizes the optimal storage parameters and the physicochemical rationale behind each requirement.
| Storage Parameter | Recommended Condition | Kinetic Causality / Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term) | Reduces thermal energy below the activation threshold ( Ea ) required for tail-to-tail dimerization and radical initiation (6)[6]. |
| Atmosphere | Argon or Nitrogen Headspace | Displaces diatomic oxygen, starving the propagation phase of the autoxidation cycle and preventing peroxide formation. |
| Illumination | Opaque / Amber Glass | Prevents UV-induced π→π∗ transitions that drive E/Z photo-isomerization and accelerate photooxidation (7)[7]. |
| Additives | 0.01% - 0.1% BHT or α -Tocopherol | Acts as a sacrificial radical scavenger, breaking the hydroperoxide chain reaction and delaying sensorially undesired degradation products (8)[8]. |
Self-Validating Protocol: Accelerated Storage Testing (AST)
To empirically validate the degradation kinetics of MHD lots and establish a shelf-life model, an Accelerated Storage Testing (AST) protocol measuring Conjugated Dienes (CD) is employed.
Self-Validation Mechanism: By testing the sample against a known positive control (MHD exposed to ambient air and UV) and a negative control (MHD sealed in Argon at -20°C), the system self-validates the spectrophotometric sensitivity to primary oxidation products.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Control
-
Aliquot 5.0 mL of MHD into 10 mL amber headspace vials. Causality: Leaving a 50% headspace allows for controlled atmospheric manipulation.
-
Purge the headspace of the test vials with Argon gas for 60 seconds to displace oxygen. Seal with PTFE-lined septa.
-
Prepare an identical set without Argon purging to serve as the Air (positive) control.
Step 2: Thermal Incubation
-
Place the vials in dark, temperature-controlled incubators set to 20°C, 40°C, and 60°C.
-
Causality: Utilizing multiple elevated temperatures allows for the calculation of the activation energy ( Ea ) via the Arrhenius equation, enabling accurate extrapolation to standard 2-8°C storage conditions (9)[9].
Step 3: Aliquot Sampling & Quenching
-
At Days 0, 3, 7, and 14, extract a 50 µL aliquot using a gas-tight syringe to maintain headspace integrity.
-
Immediately dilute the aliquot in 5.0 mL of spectroscopic-grade isooctane.
-
Causality: Isooctane quenches further bimolecular reactions and provides a non-UV-absorbing matrix for baseline-free spectroscopy.
Step 4: UV-Vis Spectrophotometric Analysis
-
Measure the absorbance of the diluted samples at 233 nm against an isooctane blank.
-
Causality: The conjugated diene system exhibits a strong π→π∗ transition near 233 nm. As autoxidation disrupts the native diene to form hydroperoxides, the molar absorptivity at this wavelength shifts, providing a direct, quantifiable metric of degradation (10)[10].
Step 5: Kinetic Modeling
-
Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T in Kelvin).
-
Calculate the specific shelf-life of the batch at 2-8°C using the derived Ea .
Figure 2: Workflow for Accelerated Storage Testing (AST) and Kinetic Modeling.
References
-
PubChem - Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - 1
-
MOLBASE - Crescent Chemical Co., Inc. - 6
-
ResearchGate - Sorbic Acid as an Alkylating Agent - 2
-
JoVE - Stability of Conjugated Dienes - 5
-
PubMed - Shelf-life prediction of olive oils using empirical models developed at low and high temperatures - 9
-
ResearchGate - Effect of different storage conditions on the conjugated dienes (CD) values of selected commercial oils - 7
-
Google Patents - WO2018096123A1 - Mixtures with stabilising properties - 8
-
Wageningen University & Research - Interlaboratory study on lipid oxidation during accelerated storage trials with rapeseed and sunflower oil analyzed by conjugated dienes as primary oxidation products - 10
-
Comptes Rendus de l'Académie des Sciences - Organometallic catalysis - 4
-
ACS Publications - The Dimers of Methyl Sorbate - 3
Sources
- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Video: Stability of Conjugated Dienes [jove.com]
- 6. penta-1,4-dien-3-ol922-65-6,Purity96%_Crescent Chemical Co., Inc. [molbase.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2018096123A1 - Mixtures with stabilising properties - Google Patents [patents.google.com]
- 9. Shelf-life prediction of olive oils using empirical models developed at low and high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
Reactivity patterns of conjugated diene esters
An In-Depth Technical Guide to the Reactivity Patterns of Conjugated Diene Esters
Abstract
Conjugated diene esters are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of complex natural products and pharmaceutical agents.[1][2][3][4] Their unique electronic structure, characterized by a conjugated π-system electronically influenced by an ester moiety, imparts a rich and nuanced reactivity. This guide provides an in-depth exploration of these reactivity patterns, moving beyond simple definitions to elucidate the underlying principles that govern their behavior in key transformations. We will dissect their participation in pericyclic reactions, nucleophilic additions, and transition metal-catalyzed functionalizations, offering field-proven insights into stereocontrol and mechanistic causality. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically employ these powerful synthons.
Introduction: The Electronic Character of Conjugated Diene Esters
A conjugated diene ester incorporates two key functionalities: a 1,3-diene and an ester group. The delocalization of π-electrons across the four-carbon diene system leads to enhanced thermodynamic stability compared to isolated dienes.[5][6] The introduction of an ester group, a potent electron-withdrawing group (EWG), at one terminus (typically C1) polarizes this π-system.
This polarization is the cornerstone of the diene ester's reactivity. It depletes electron density from the diene system, influencing its role in cycloadditions, and creates distinct electrophilic centers, primarily at the carbonyl carbon and the β-carbon (C3) and δ-carbon (C5) of the extended conjugated system. Understanding this electronic push-and-pull is critical to predicting and controlling reaction outcomes.
Stereoselective Synthesis of Conjugated Diene Esters
The utility of a conjugated diene ester is intrinsically linked to its stereochemistry. The geometry of the double bonds dictates the stereochemical outcome of subsequent reactions, particularly cycloadditions.[7] Therefore, mastery of their stereoselective synthesis is a prerequisite for their effective use.
Several powerful methods have been developed, each with distinct advantages regarding stereocontrol.
-
Carbonyl Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations are workhorse methods.[8][9] The HWE reaction, using (triethyl phosphonoacetate), typically favors the formation of (E)-α,β-unsaturated esters from aldehydes. The Still-Gennari modification, using phosphonates like (trifluoroethyl)phosphonoacetate and strong, non-nucleophilic bases (e.g., KHMDS with 18-crown-6), provides excellent selectivity for the (Z)-isomer.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Suzuki, Negishi, and Heck reactions offer highly reliable and stereospecific routes.[1][8][9] For instance, the Suzuki coupling of a vinyl boronic acid with a vinyl halide proceeds with retention of configuration for both partners, allowing for the programmed synthesis of all four possible stereoisomers of a diene ester with high fidelity (≥98%).[1][2][8] The Heck reaction, while useful, can sometimes be complicated by issues of regioselectivity and double bond isomerization.[1][8]
Table 1: Comparison of Key Synthetic Methods for Conjugated Diene Esters
| Method | Typical Stereoselectivity | Advantages | Limitations |
| Horner-Wadsworth-Emmons | High for (2E,4E) and (2E,4Z) isomers | Operationally simple, wide substrate scope. | Poor selectivity for (2Z)-isomers.[8] |
| Still-Gennari Olefination | High for (2Z,4E)-isomers | Complements HWE for accessing Z-isomers. | Requires specific reagents and conditions.[8] |
| Suzuki-Miyaura Coupling | Excellent (≥98%) for all isomers | High stereospecificity, functional group tolerance.[1][8] | Requires synthesis of organoboron reagents. |
| Negishi Coupling | Excellent (≥98%) for all isomers | High stereoselectivity, reactive organozinc species.[1][8] | Organozinc reagents can be moisture-sensitive. |
| Heck Alkenylation | Good for (2E,4E) and (2E,4Z) | Atom-economical. | Can suffer from low purity for (2Z,4E) isomers and potential isomerization.[1][8] |
Core Reactivity Pattern I: Pericyclic Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is arguably the most powerful reaction for forming six-membered rings.[10][11][12] The presence of an ester on the diene introduces unique considerations compared to the classical paradigm of an electron-rich diene reacting with an electron-poor dienophile.
Normal vs. Inverse-Electron-Demand Diels-Alder
The ester group reduces the energy of the diene's Highest Occupied Molecular Orbital (HOMO).
-
Normal-Demand Diels-Alder: When paired with a dienophile bearing a strong EWG (e.g., maleic anhydride, acrylates), the reaction still proceeds. The primary interaction is between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Although the diene's HOMO is lowered, the dienophile's LUMO is also very low, maintaining a favorable energy gap.[12]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): The electron-poor nature of the diene ester makes it an excellent candidate for reactions with electron-rich dienophiles (e.g., vinyl ethers, enamines). In this scenario, the dominant orbital interaction flips: it is between the dienophile's HOMO and the diene's LUMO.[12] This reactivity pattern is synthetically valuable for accessing highly functionalized cyclohexene rings that are otherwise difficult to synthesize.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Transition Metal Catalyzed Synthesis of 1,3- Conjugated Diene Compounds from Alkenes and Alkynes [sioc-journal.cn]
- 4. theorango.com [theorango.com]
- 5. theorango.com [theorango.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07916J [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
Role of Methyl hepta-4,6-dienoate in pheromone synthesis
An In-Depth Technical Guide to the Role of Methyl Hepta-4,6-Dienoate and Related Dienyl Esters in Pheromone Synthesis and Function
Abstract
Pheromones, as the chemical language of the natural world, offer unparalleled specificity in modulating insect behavior. Among the vast lexicon of these semiochemicals, unsaturated esters, particularly those with conjugated diene systems like methyl hepta-4,6-dienoate, represent a significant class of signaling molecules. This technical guide provides a comprehensive exploration of methyl hepta-4,6-dienoate as a representative model for this class. We will dissect its role from biosynthesis within the insect to its laboratory synthesis, bio-validation, and ultimate application in modern pest management strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of insect semiochemicals, offering both foundational principles and actionable, field-proven protocols.
Part 1: The Chemical Ecology of Dienyl Pheromones
The biological activity of a pheromone is inextricably linked to its precise chemical structure. For dienyl esters, this includes the carbon chain length, the position of the double bonds, and, most critically, the stereochemistry of those bonds.
Methyl hepta-4,6-dienoate: Structure and Properties
Methyl hepta-4,6-dienoate is a conjugated dienyl ester. Its structure is deceptively simple, yet the arrangement of its double bonds allows for multiple geometric isomers, each with potentially distinct biological activity. The precise isomeric composition is often the key to eliciting a specific behavioral response in the target insect.
Table 1: Chemical Properties of Methyl hepta-4,6-dienoate
| Property | Value | Source |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [1][] |
| Molecular Formula | C8H12O2 | [1][] |
| Molecular Weight | 140.18 g/mol | [1][] |
| CAS Number | 33741-15-0 | [1][] |
The concept of stereoisomerism is paramount in pheromone science. In many insect species, one enantiomer or geometric isomer is highly active, while others can be inactive or even inhibitory.[3][4] For example, in the case of the Japanese beetle, the (R)-enantiomer of its pheromone is a powerful attractant, whereas the (S)-enantiomer actively inhibits the response.[3] This underscores the necessity for exquisitely controlled, stereoselective synthesis when producing these compounds for practical use.
Natural Occurrence and Biological Role
While methyl hepta-4,6-dienoate itself is a specific structure, related compounds—methyl decatrienoates—are well-known as key pheromone components for several species of stink bugs (Pentatomidae).[5][6] For instance, methyl (E,E,Z)-2,4,6-decatrienoate is the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali, and is also a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys.[5][6][7] These compounds signal insects to congregate, a behavior crucial for mating and defense. The discovery that a single compound can attract multiple species has significant implications for monitoring and managing entire pest complexes in agricultural landscapes.[6]
Part 2: Biosynthesis of Dienyl Pheromone Precursors
The production of complex pheromones within an insect is a masterful example of metabolic engineering, beginning with common cellular building blocks. The pathways often involve modifications to standard fatty acid metabolism.[8][9][10]
The Fatty Acid Synthase (FAS) Pathway as the Origin
The carbon backbone of most moth pheromones originates from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) pathway.[11] This process typically produces C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) fatty acids. To generate the shorter chain lengths required for many pheromones, insects employ controlled chain-shortening through a process analogous to β-oxidation.[8][11]
A well-studied analog is the biosynthesis of codlemone, the primary sex pheromone of the codling moth, Cydia pomonella.[11][12][13] This process starts with palmitic acid (C16), which is shortened to a C12 lauric acid precursor before further modification.[11] This principle of building from and then tailoring common fatty acids is a conserved strategy in pheromone biosynthesis.
Generation of Conjugated Double Bonds: The Role of Desaturases
The most critical step in the biosynthesis of dienyl pheromones is the introduction of double bonds at specific positions and with specific geometry. This is accomplished by a class of enzymes known as fatty acid desaturases (FADs).[12][14] The biosynthesis of codlemone involves two highly unusual desaturation steps performed by a single, specialized FAD enzyme (Cpo_CPRQ). First, it creates an E9 double bond, and then it performs a 1,4-desaturation on the resulting monoene to generate the E8,E10 conjugated diene system.[11][12][13][15] This ability to create conjugated systems is a key evolutionary innovation that has allowed for the diversification of pheromone signals.
Proposed Biosynthetic Pathway for a Dienyl Ester
Based on these principles, we can propose a logical biosynthetic pathway for a compound like methyl hepta-4,6-dienoate. It would likely involve the selection of a mid-chain fatty acid precursor, followed by sequential desaturation events catalyzed by specialized FADs, potential chain-shortening, and finally, esterification.
Caption: Proposed biosynthetic pathway for a dienyl ester pheromone.
Part 3: Chemical Synthesis Strategies
The unambiguous identification and practical application of pheromones rely on the ability to produce them chemically with high purity and stereochemical control. For dienyl esters, the primary challenge lies in the stereoselective formation of the carbon-carbon double bonds.
The Wittig and Horner-Wadsworth-Emmons Reactions
Two of the most powerful methods in the synthetic chemist's toolbox for olefination are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[16][17][18] It is a robust method for C=C bond formation and can be adapted for the synthesis of conjugated dienes.[19][20][21] The stereochemical outcome (E vs. Z) can be influenced by the nature of the ylide and the reaction conditions.[20]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[22][23] Its primary advantages are the high nucleophilicity of the carbanion and, most importantly, a strong preference for forming the thermodynamically more stable (E)-alkene.[22][24][25] This high (E)-selectivity makes it an invaluable tool for synthesizing pheromones where the trans geometry is required.[26] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[23]
Generalized Workflow for Dienyl Ester Synthesis
A common strategy involves building the molecule in fragments and then connecting them using a stereoselective olefination reaction as the key step.
Caption: Generalized workflow for dienyl ester synthesis via HWE reaction.
Protocol: Synthesis of Methyl (4E,6E)-hepta-4,6-dienoate via HWE Reaction
This protocol is a representative, conceptual methodology based on established HWE principles.
Objective: To synthesize methyl (4E,6E)-hepta-4,6-dienoate from crotonaldehyde and a suitable phosphonate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Preparation of the Phosphonate Carbanion: a. Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). b. Cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension via a syringe. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.
-
Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Add crotonaldehyde (1.0 equivalent) dropwise. A color change may be observed. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. b. Collect fractions and analyze by TLC. Combine fractions containing the pure product. c. Remove the solvent under reduced pressure to yield the final product, methyl (4E,6E)-hepta-4,6-dienoate.
-
Characterization: a. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis. The coupling constants in the ¹H NMR spectrum will be critical for confirming the (E,E)-stereochemistry.
Part 4: Identification and Bio-Validation
Identifying a novel pheromone requires a combination of high-resolution analytical chemistry and sensitive biological assays to link a specific molecule to an observed behavior.
Extraction and GC-MS Analysis
The first step is to capture the volatile compounds produced by the insect. This can be done via solvent extraction of the pheromone gland or by using Solid-Phase Microextraction (SPME) to sample the headspace around a calling insect.[27][28] The resulting complex mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[28][29][30] GC separates the individual components, while MS provides fragmentation patterns that help in their structural identification.[29][31]
Confirming Biological Activity: Gas Chromatography-Electroantennographic Detection (GC-EAD)
While GC-MS can identify dozens of compounds, it cannot determine which ones are biologically relevant. This is the critical role of GC-EAD.[32][33] This technique splits the effluent from the GC column into two paths: one goes to a standard detector (like a Flame Ionization Detector, FID), and the other is passed over an excised insect antenna.[27][34] When a compound that the insect can smell elutes from the column, it triggers a nerve impulse in the antenna, which is recorded as a voltage change.[32] By aligning the FID chromatogram with the EAD signal, researchers can pinpoint exactly which chemical peaks are "active" and warrant further investigation.[15][31]
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Protocol: GC-EAD Analysis of an Insect Gland Extract
This protocol provides a generalized procedure for identifying active pheromone components.[27]
Objective: To identify electrophysiologically active compounds in a pheromone gland extract.
Materials:
-
Pheromone gland extract in hexane.
-
Gas chromatograph equipped with an effluent splitter.
-
Flame Ionization Detector (FID).
-
Electroantennography setup (micromanipulators, electrodes, high-impedance amplifier).
-
Excised insect antennae from the target species.
-
Data acquisition software capable of recording two channels simultaneously.[33]
Procedure:
-
Antenna Preparation: a. Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base using fine scissors. b. Mount the antenna between two electrodes using conductive gel. One electrode (recording) is placed at the distal tip, and the other (reference) is inserted into the base. c. Position the antenna in a humidified air stream directed at the outlet of the GC's EAD arm.
-
GC-EAD System Setup: a. Install an appropriate capillary column (e.g., a non-polar DB-5) in the GC. b. Set a suitable temperature program (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C). c. Ensure the effluent is split approximately 1:1 between the FID and the EAD outlet.
-
Data Acquisition: a. Inject 1-2 µL of the pheromone extract into the GC. b. Begin simultaneous recording of both the FID signal and the amplified antennal signal (the EAD).[27] c. The FID will produce a chromatogram of all volatile compounds. The EAD will show depolarizations (peaks) only when a compound that stimulates the antenna elutes.[32]
-
Analysis: a. Overlay the FID and EAD traces. b. Identify the retention times of peaks in the FID chromatogram that correspond precisely with antennal depolarizations in the EAD trace. c. These corresponding peaks represent the biologically active compounds. Their identity can then be confirmed using GC-MS analysis under the same conditions.
Part 5: Application in Integrated Pest Management (IPM)
Synthetic pheromones are cornerstones of modern, sustainable agriculture. Their high specificity for the target pest makes them an environmentally benign alternative to broad-spectrum insecticides.
-
Monitoring: Traps baited with synthetic pheromones are used to monitor pest populations, allowing growers to determine when and if control measures are necessary.[35]
-
Mating Disruption (MD): Permeating an orchard with a high concentration of a synthetic female sex pheromone confuses males, preventing them from locating mates.[36][37] This has become a standard and effective control method for pests like the codling moth.[35][37]
-
Attract-and-Kill or Mass Trapping: Lures can be used to attract large numbers of insects to a trap or a small area treated with an insecticide, reducing the overall pest population.[36]
-
Synergistic Blends: Research has shown that combining sex pheromones with host plant volatiles (kairomones) can significantly increase trap captures, often attracting both males and females.[38][39] This approach is crucial for developing more effective monitoring and control strategies, as it targets a broader segment of the pest population.[7]
Conclusion
Methyl hepta-4,6-dienoate and its structural relatives are far more than simple molecules; they are the products of a specialized and elegant biosynthetic machinery, acting as precise keys in the complex lock of insect communication. Understanding their chemical ecology, developing stereoselective synthetic routes, and validating their activity through techniques like GC-EAD are essential for harnessing their power. As we move forward, the focus will increasingly shift towards more sustainable production methods, such as metabolic engineering of oilseed crops to produce pheromone precursors, offering a "green chemistry" approach to manufacturing these invaluable tools for integrated pest management.[8][13]
References
-
ResearchGate. (n.d.). Pathway of codlemone biosynthesis. Palmitic acyl (C16) is first formed... [Online] Available at: [Link]
-
ResearchGate. (n.d.). Analysis of codling moth, C. pomonella, female pheromone gland... [Online] Available at: [Link]
-
MDPI. (2024). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. [Online] Available at: [Link]
-
Oreate AI Blog. (2026). GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography. [Online] Available at: [Link]
-
ISCE. (n.d.). Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses. [Online] Available at: [Link]
-
ORBi. (2021). Evolution of the codling moth pheromone via an ancient gene duplication. [Online] Available at: [Link]
-
GitHub. (n.d.). GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection. [Online] Available at: [Link]
-
PMC. (2023). Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa. [Online] Available at: [Link]
-
PMC. (n.d.). Overview of Kenji Mori's pheromone synthesis series. [Online] Available at: [Link]
-
Oxford Academic. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. [Online] Available at: [Link]
-
Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov. [Online] Available at: [Link]
-
SciELO. (n.d.). Insect pheromone synthesis in Brazil: an overview. [Online] Available at: [Link]
-
PMC. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). [Online] Available at: [Link]
-
Lifeasible. (n.d.). Insect Pheromone Detection. [Online] Available at: [Link]
-
R Discovery. (2022). Enantioselective Bioreduction of 5-Hexen-2-one in Directional Synthesis of Insect Pheromones. [Online] Available at: [Link]
-
Labinsights. (2024). Power of Pheromone Activity Screening for Lab Research. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]
-
Vaia. (n.d.). The Wittig reaction can be used for the synthesis of conjugated dienes, as for example, 1-phenyl-1,3-pentadiene. [Online] Available at: [Link]
-
Beilstein Journals. (2014). Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica. [Online] Available at: [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online] Available at: [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Scalable synthesis of methyl (E,E,Z)-2,4,6-decatrienoate, the sex pheromone component of the brown-winged green bug, Plautia stali. [Online] Available at: [Link]
-
RSC Publishing. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Online] Available at: [Link]
-
Pearson+. (n.d.). Show how Wittig reactions might be used to synthesize the following... [Online] Available at: [Link]
-
PubChem. (n.d.). Methyl hepta-4,6-dienoate. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The geometric isomers of methyl-2,4,6-decatrienoate, including pheromones of at least two species of stink bugs. [Online] Available at: [Link]
-
Frontiers. (2024). Future semiochemical control of codling moth, Cydia pomonella. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol]. [Online] Available at: [Link]
-
SciSpace. (n.d.). Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. [Online] Available at: [Link]
-
Wiley Online Library. (2021). Development of multi‐component non‐sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera: Tortricidae). [Online] Available at: [Link]
- Google Patents. (n.d.). JP4153004B2 - Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate.
-
PubMed. (2014). Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). [Online] Available at: [Link]
-
RSC Publishing. (n.d.). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. [Online] Available at: [Link]
-
PubMed. (n.d.). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. [Online] Available at: [Link]
-
MDPI. (2024). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. [Online] Available at: [Link]
-
Springer. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo. [Online] Available at: [Link]
-
PMC. (2025). Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. [Online] Available at: [Link]
-
PeerJ. (2025). Control of Cydia pomonella (L.) (Lepidoptera: Tortricidae) in apple orchards using the mating disruption technique. [Online] Available at: [Link]
-
Organic Farm Knowledge. (n.d.). Codling moth (Cydia pomonella): Control methods in organic fruit production. [Online] Available at: [Link]
Sources
- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ORBi: Evolution of the codling moth pheromone via an ancient gene duplication. - 2021 [orbi.uliege.be]
- 13. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]
- 19. vaia.com [vaia.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. scispace.com [scispace.com]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. youtube.com [youtube.com]
- 25. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. BJOC - Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica [beilstein-journals.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 30. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 31. Non-targeted metabolomics aids in sex pheromone identification: a proof-of-concept study with the triangulate cobweb spider, Steatoda triangulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 32. GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography - Oreate AI Blog [oreateai.com]
- 33. GitHub - ellis/gcead: GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection · GitHub [github.com]
- 34. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 35. orgprints.org [orgprints.org]
- 36. Frontiers | Future semiochemical control of codling moth, Cydia pomonella [frontiersin.org]
- 37. peerj.com [peerj.com]
- 38. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 39. Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: De Novo Synthesis of Methyl Hepta-4,6-dienoate from D-Mannitol via Chiral Pool Engineering
Introduction and Scope
Terminal dienes are highly versatile intermediates in the total synthesis of complex polyketides and annonaceous acetogenins, such as squamostatin-C . While methyl hepta-4,6-dienoate is an achiral molecule, synthesizing it from the chiral pool precursor D-mannitol provides an unparalleled methodological framework for generating terminal dienes from carbohydrate precursors. This application note details a robust, five-step synthetic protocol from D-mannitol, emphasizing self-validating in-process controls (IPCs) and the mechanistic causality behind each experimental choice.
Experimental Design & Mechanistic Causality
The synthesis relies on the controlled degradation and subsequent chain elongation of a symmetric carbohydrate.
-
Selective Acetonide Protection: D-Mannitol is reacted with acetone and a Lewis acid to selectively protect the terminal 1,2- and 5,6-diols. This thermodynamic control leaves the 3,4-hydroxyls available for targeted cleavage.
-
Buffered Oxidative Cleavage: Sodium periodate ( NaIO4 ) is employed for the oxidative cleavage of the vicinal diol. The use of a biphasic CH2Cl2 /aqueous system buffered with NaHCO3 is a critical protocol standard; the mild conditions prevent the acid-catalyzed epimerization of the highly sensitive α -chiral center of the resulting (R)-glyceraldehyde acetonide .
-
Wittig Olefination: The chain is elongated using an unstabilized ylide derived from (3-methoxycarbonylpropyl)triphenylphosphonium bromide. Using NaHMDS in THF at -78 °C ensures salt-free conditions. While this favors the (Z)-alkene, a Z/E mixture is tolerated since the system will later be fully conjugated .
-
Corey-Winter Olefination: Deoxygenation of terminal vicinal diols to alkenes is notoriously prone to side reactions (e.g., pinacol-type rearrangements). The Corey-Winter sequence is selected because it proceeds via a cyclic thionocarbonate. Treatment with trimethyl phosphite induces a stereospecific cycloreversion, driven by the thermodynamic stability of the resulting P=S bond and the extrusion of CO2 , yielding the terminal diene cleanly .
Figure 1: Synthetic workflow from D-mannitol to methyl hepta-4,6-dienoate.
Quantitative Data Summary
The following table summarizes the reaction conditions, expected yields, and the primary analytical markers used for self-validation at each stage of the synthesis.
| Step | Intermediate / Product | Yield (%) | Temp (°C) | Time (h) | IPC / Analytical Marker |
| 1 | 1,2:5,6-di-O-isopropylidene-D-mannitol | 85 | 25 | 16 | MP: 119–121 °C |
| 2 | (R)-Glyceraldehyde acetonide | 92 | 0 → 25 | 2 | 1H NMR: δ 9.70 (s, 1H) |
| 3 | Methyl 6,7-isopropylidenedioxyhept-4-enoate | 78 | -78 → 25 | 4 | 1H NMR: δ 5.4–5.6 (m, 2H) |
| 4 | Methyl 6,7-dihydroxyhept-4-enoate | 95 | 40 | 3 | TLC: Rf 0.1 (1:1 Hex/EtOAc) |
| 5 | Methyl hepta-4,6-dienoate | 81 | 110 | 6 | 1H NMR: δ 6.0–6.5 (m, 2H) |
Step-by-Step Methodologies
Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-D-mannitol
-
Suspend D-mannitol (50.0 g, 274 mmol) in anhydrous acetone (500 mL) under an argon atmosphere.
-
Add anhydrous ZnCl2 (40.0 g, 293 mmol) in a single portion. Stir the suspension vigorously at 25 °C for 16 h until the mixture becomes a clear solution.
-
Self-Validation: Quench the reaction by pouring it into a vigorously stirred solution of K2CO3 (50 g) in water (500 mL). The precipitation of zinc carbonate confirms successful quenching.
-
Filter the white precipitate through a pad of Celite. Extract the aqueous filtrate with CH2Cl2 (3 × 200 mL).
-
Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from n-hexane/EtOAc to yield white crystals.
Step 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (20.0 g, 76.2 mmol) in CH2Cl2 (200 mL). Add saturated aqueous NaHCO3 (10 mL) to buffer the system.
-
Cool the biphasic mixture to 0 °C. Add NaIO4 (17.9 g, 83.8 mmol) portion-wise over 30 minutes to control the exotherm.
-
Allow the reaction to warm to 25 °C and stir for 2 h.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 2:1). The disappearance of the starting material ( Rf 0.2) and the appearance of a new spot ( Rf 0.6) indicates completion.
-
Filter the suspension to remove NaIO3 salts. Separate the organic layer, dry over MgSO4 , and concentrate carefully under reduced pressure (water bath < 30 °C) to avoid volatilization of the product.
Step 3: Wittig Olefination
Note: The phosphonium salt is prepared prior by refluxing methyl 4-bromobutanoate and PPh3 in toluene for 24 h.
-
Suspend (3-methoxycarbonylpropyl)triphenylphosphonium bromide (35.0 g, 76 mmol) in anhydrous THF (150 mL) and cool to -78 °C under argon.
-
Add NaHMDS (1.0 M in THF, 75 mL, 75 mmol) dropwise. Stir for 30 minutes. The formation of a bright orange solution validates ylide generation.
-
Add (R)-glyceraldehyde acetonide (9.0 g, 69 mmol) in THF (20 mL) dropwise.
-
Allow the reaction to slowly warm to 25 °C over 4 h.
-
Quench with saturated aqueous NH4Cl (100 mL). Extract with EtOAc (3 × 100 mL), dry over MgSO4 , and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the protected heptenoate.
Step 4: Acetonide Deprotection
-
Dissolve the protected heptenoate (10.0 g, 46.7 mmol) in 80% aqueous acetic acid (50 mL).
-
Stir the solution at 40 °C for 3 h.
-
Self-Validation: TLC analysis (Hexanes/EtOAc 1:1) must show complete conversion to a highly polar spot ( Rf ~0.1), confirming the liberation of the diol.
-
Concentrate the mixture under reduced pressure. Azeotrope with toluene (3 × 30 mL) to quantitatively remove residual acetic acid.
Step 5: Corey-Winter Olefination to Methyl hepta-4,6-dienoate
-
Dissolve the crude diol (5.0 g, 28.7 mmol) in anhydrous CH2Cl2 (100 mL). Add anhydrous pyridine (5.0 mL) and DMAP (0.1 g).
-
Cool the solution to 0 °C. Add thiophosgene ( CSCl2 , 2.4 mL, 31.5 mmol) dropwise. Stir for 2 h at 0 °C.
-
Quench with ice water (50 mL). Extract the organic layer, wash with 1M HCl, dry over MgSO4 , and concentrate to yield the cyclic thionocarbonate intermediate.
-
Dissolve the intermediate in trimethyl phosphite ( P(OMe)3 , 20 mL). Reflux at 110 °C for 6 h.
-
Self-Validation: The evolution of CO2 gas during reflux is a physical indicator of the cycloreversion process.
-
Cool to room temperature, concentrate under vacuum to remove excess phosphite, and purify by flash chromatography (Hexanes/EtOAc 95:5) to isolate the pure methyl hepta-4,6-dienoate.
Figure 2: Mechanistic pathway of the Corey-Winter olefination.
References
-
Li, N.; Shi, Z.; Tang, Y.; Chen, J.; Li, X. "Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes." Molecules, 2010, 15(3), 1282-1320. URL:[Link]
-
Schmid, C. R.; Bryant, J. D. "D-(R)-Glyceraldehyde Acetonide." Organic Syntheses, 1995, 72, 6. URL:[Link]
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863–927. URL:[Link]
-
Corey, E. J.; Winter, R. A. E. "A New, Stereospecific Synthesis of Olefins from 1,2-Diols." Journal of the American Chemical Society, 1963, 85(17), 2677-2678. URL:[Link]
Application Note: Ene-Diene Cross-Metathesis for the Synthesis of Methyl Hepta-4,6-dienoate
Strategic Rationale & Scope
The 1,3-diene motif is a critical structural element in natural product synthesis, active pharmaceutical ingredient (API) development, and materials science. Traditional olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons) often require multi-step sequences with attendant oxidation/reduction cycles. In contrast, catalytic ene-diene cross-metathesis (CM) offers a highly atom-economical, single-step pathway to complex conjugated systems.
This application note details a robust, self-validating protocol for synthesizing methyl hepta-4,6-dienoate via the cross-metathesis of methyl pent-4-enoate and 1,3-butadiene. By leveraging second-generation ruthenium catalysts, this methodology bypasses the traditional limitations of diene metathesis, providing high yields and excellent (E)-stereoselectivity.
Mechanistic Insights & Causality
To achieve high conversion and selectivity, the experimental design must account for the distinct reactivity profiles of the substrates and the catalyst.
-
Catalyst Selection & Reactivity: First-generation ruthenium catalysts (e.g., Grubbs I) are generally inactive for the cross-metathesis of conjugated dienes. The resulting ruthenium-alkylidene intermediate is highly stabilized by conjugation, which raises the activation barrier for subsequent cycloadditions. Second-generation catalysts, particularly the Hoveyda-Grubbs 2nd Generation (HG-II) complex, feature a strongly electron-donating N-heterocyclic carbene (NHC) ligand. This ligand sufficiently destabilizes the metallacyclobutane intermediate to facilitate rapid turnover ().
-
Substrate Stoichiometry & Homodimerization: According to the empirical rules of metathesis, methyl pent-4-enoate is a "Type I" olefin that undergoes rapid homodimerization. Conversely, 1,3-butadiene acts as a "Type II/III" olefin (). To drive the equilibrium toward the cross-product, 1,3-butadiene must be supplied in large excess. Even if the Type I ester homodimerizes initially, the reaction is not a dead-end; secondary metathesis events will eventually funnel the homodimer into the thermodynamically stable methyl hepta-4,6-dienoate.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between catalyst choice, stoichiometry, and reaction efficiency.
Table 1: Optimization of Ene-Diene Cross-Metathesis for Methyl hepta-4,6-dienoate
| Catalyst (mol %) | 1,3-Butadiene (equiv) | Solvent | Temp (°C) | Conversion (%) | (E)/(Z) Ratio |
| Grubbs I (5%) | 5.0 | DCM | 40 | < 5 | N/A |
| Grubbs II (5%) | 5.0 | Toluene | 60 | 82 | 85:15 |
| HG-II (5%) | 5.0 | Toluene | 60 | 94 | 88:12 |
| HG-II (2%) | 10.0 (Balloon) | Toluene | 60 | > 98 | 92:8 |
Note: Toluene enables a higher reaction temperature than DCM, which is necessary to overcome the activation energy barrier of the sterically demanding diene formation.
Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.
Materials & Reagents
-
Substrate: Methyl pent-4-enoate (>98% purity)
-
Cross-Partner: 1,3-Butadiene (Gas cylinder/balloon or 15 wt% solution in toluene)
-
Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)
-
Quench: Ethyl vinyl ether
-
Solvent: Anhydrous Toluene (Degassed)
Step-by-Step Methodology
Step 1: System Preparation & Degassing In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol (114 mg) of methyl pent-4-enoate in 10 mL of anhydrous toluene (0.1 M).
-
Validation Checkpoint: Sparge the solution with Argon for 15 minutes. Complete exclusion of oxygen is mandatory to prevent the oxidative degradation of the electron-rich NHC ligands on the ruthenium center.
Step 2: Diene Introduction Introduce 1,3-butadiene gas into the solution via a submerged needle for 5 minutes, then withdraw the needle and maintain a saturated atmosphere using a butadiene-filled balloon attached to the flask via a three-way stopcock. (If using a toluene solution, add 10.0 mmol directly).
Step 3: Catalyst Initiation Briefly open the flask under a positive flow of Argon and add 2.0 mol% (12.5 mg) of HG-II catalyst in a single portion.
-
Validation Checkpoint: The solution must immediately transition from clear to a deep reddish-brown. If the solution remains pale green, the catalyst has decomposed (likely due to moisture or oxygen ingress), and the reaction must be aborted.
Step 4: Reaction Propagation Transfer the flask to a pre-equilibrated oil bath at 60 °C. Stir vigorously for 16 hours.
-
Validation Checkpoint: Monitor the reaction via GC-MS. The starting material peak (m/z 114) should disappear. A transient peak at m/z 200 (dimethyl oct-4-enedioate homodimer) may appear early in the reaction but will gradually funnel into the target product peak (m/z 140) via secondary metathesis.
Step 5: Catalyst Quenching Remove the flask from the oil bath and cool to room temperature. Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes to generate the inactive Fischer carbene.
Step 6: Purification Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.
-
Result: Methyl (4E)-hepta-4,6-dienoate is isolated as a pale yellow oil.
Process Visualization
Caption: Workflow for the ene-diene cross-metathesis synthesis of methyl hepta-4,6-dienoate.
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003. URL:[Link]
-
Garg, N., & Diver, S. T. "Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis." Journal of Organic Chemistry (NIH Public Access PMC), 2015. URL:[Link]
-
Fanjul, T., et al. "Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes." Molecules (PMC), 2021. URL:[Link]
Application Note: Utilizing Methyl Hepta-4,6-Dienoate in Advanced Diels-Alder Methodologies
Executive Summary
Methyl hepta-4,6-dienoate (CAS: 33741-15-0) is an advanced, unactivated terminal diene that has emerged as a privileged building block in modern synthetic chemistry and chemical biology. Structurally characterized by a 1,3-butadiene motif separated from a methyl ester by a two-carbon (ethylene) spacer, it offers a unique electronic profile. This application note details the mechanistic rationale and provides validated protocols for utilizing methyl hepta-4,6-dienoate in two primary workflows: bioorthogonal "tag-and-modify" bioconjugation and Lewis acid-catalyzed stereoselective scaffold generation.
Mechanistic Rationale: The "Decoupled" Diene Advantage
In Diels-Alder (DA) chemistry, the electronic nature of the diene dictates reaction kinetics and demand. Conjugated dienoates (e.g., sorbates) suffer from electron withdrawal by the carbonyl group, rendering them sluggish in normal-demand DA reactions.
Methyl hepta-4,6-dienoate circumvents this limitation. The C2–C3 methylene spacer electronically isolates the ester from the C4–C7 diene system. Consequently, the diene retains its electron-rich character, enabling rapid, normal-demand cycloadditions with electron-deficient dienophiles such as maleimides and enals[1][2]. Furthermore, as a terminal (1-substituted) diene, it exhibits predictable regioselectivity, strongly favoring "ortho" (1,2-disubstituted) or "meta" (1,3-disubstituted) cycloadducts depending on the transition state coordination.
Application Workflow 1: Bioorthogonal Labeling & Bioconjugation
Concept & Causality
The bioorthogonal tagging of oligonucleotides, peptides, and glycans requires functional groups that are stable in aqueous media but highly reactive under physiological conditions. By converting methyl hepta-4,6-dienoate into an active ester (or utilizing its hydrolyzed free acid form, hepta-4,6-dienoic acid), researchers can acylate target biomolecules, installing a terminal diene tag[1][3]. This tag undergoes a rapid aqueous Diels-Alder reaction with maleimide-functionalized fluorophores or affinity probes[4][5].
Causality: The aqueous environment is not merely a solvent; it actively accelerates the cycloaddition via the hydrophobic effect and hydrogen bonding to the transition state, eliminating the need for toxic metal catalysts (e.g., copper in click chemistry) and preserving the integrity of sensitive biological targets.
Protocol 1: Two-Step Diels-Alder Labeling of Peptides/Oligonucleotides
Phase A: Diene Tagging (Self-Validating Step)
-
Preparation : Dissolve the target peptide/oligonucleotide (1 eq) in anhydrous DMF or a suitable coupling buffer (e.g., 0.1 M NaHCO 3 , pH 8.5).
-
Activation : Pre-activate hepta-4,6-dienoic acid (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF for 10 minutes to form the active ester.
-
Coupling : Add the activated diene to the biomolecule solution. Stir at room temperature for 2–4 hours.
-
Validation (QC) : Monitor the reaction via LC-MS. Confirm the coupling by identifying the mass shift corresponding to the hepta-4,6-dienoyl moiety (+109 Da).
-
Purification : Purify the diene-tagged intermediate via semi-preparative RP-HPLC and lyophilize.
Phase B: Aqueous Diels-Alder Cycloaddition
-
Reaction Setup : Reconstitute the diene-tagged biomolecule in PBS (pH 7.4) to a concentration of 10–50 µM.
-
Dienophile Addition : Add 5–10 equivalents of a maleimide-functionalized probe (e.g., BODIPY-TMR maleimide) dissolved in a minimal volume of DMSO (final DMSO concentration <5%)[4].
-
Incubation : Incubate the mixture at 37°C for 1–4 hours.
-
Validation & Isolation : Quench with excess 2-mercaptoethanol to consume unreacted maleimide. Analyze and purify the stable cyclohexene cycloadduct via LC-MS/HPLC[5].
Bioorthogonal two-step labeling workflow using a hepta-4,6-dienoate tag and maleimide probe.
Application Workflow 2: Total Synthesis & Scaffold Generation
Concept & Causality
In the total synthesis of complex molecules, such as the anticancer agent Peribysin E, methyl hepta-4,6-dienoate acts as a foundational building block to construct a heavily functionalized cyclohexene core[2]. Thermal Diels-Alder reactions often require high temperatures and yield mixtures of endo/exo isomers.
Causality: To achieve strict regiocontrol and endo-selectivity, a Lewis acid (e.g., BF 3 ·OEt 2 ) is employed. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, allowing the reaction to proceed at cryogenic temperatures (-78°C), which kinetically traps the endo-transition state via secondary orbital overlap.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
-
Preparation : Flame-dry a Schlenk flask under argon. Add methyl hepta-4,6-dienoate (1.0 eq) and the dienophile (e.g., (2E)-2-methylbut-2-enal, 1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[2].
-
Cooling : Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Catalysis : Dropwise, add Boron trifluoride diethyl etherate (BF 3 ·OEt 2 ) (0.5 to 1.0 eq) down the side of the flask. Causality: Slow addition prevents localized heating, preserving the kinetic endo-selectivity.
-
Reaction Monitoring (QC) : Stir at -78°C for 2–6 hours. Monitor the consumption of the terminal diene via TLC (staining with KMnO 4 , which rapidly oxidizes the diene).
-
Quenching : Quench the reaction strictly at -78°C by adding saturated aqueous NaHCO 3 . Causality: Cold quenching prevents retro-Diels-Alder reactions or base-catalyzed epimerization of the newly formed stereocenters.
-
Workup & Purification : Extract with DCM (3x), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify the resulting functionalized cyclohexene via flash column chromatography.
Lewis acid-catalyzed Diels-Alder transition state logic for complex scaffold generation.
Quantitative Data Summary
The following table summarizes the divergent reaction parameters based on the chosen application of the hepta-4,6-dienoate moiety:
| Reaction Parameter | Bioorthogonal Bioconjugation | Total Synthesis (Scaffold Gen.) |
| Diene Form | Hepta-4,6-dienoyl tag (Amide) | Methyl hepta-4,6-dienoate (Ester) |
| Typical Dienophile | N-Alkyl Maleimides | α,β-Unsaturated Aldehydes (Enals) |
| Catalyst | None (Aqueous acceleration) | Lewis Acid (e.g., BF 3 ·OEt 2 ) |
| Temperature | 37°C (Physiological) | -78°C to -20°C (Cryogenic) |
| Solvent | PBS / Aqueous Buffer (<5% DMSO) | Anhydrous DCM or Toluene |
| Primary Stereocontrol | Exo/Endo mixture (irrelevant for tags) | Strict Endo preference |
| Typical Yields | 60 – 85% (post-HPLC) | 75 – 95% (post-Chromatography) |
References
-
Towards a synthetic glycoconjugate vaccine against Neisseria meningitidis A Source: Chemistry - A European Journal (via PubMed / NIH) URL:[Link]
-
Chemical tools to probe the proteasome Source: Scholarly Publications Leiden University URL:[Link]
- Anticancer compounds and process for the preparation thereof (WO2014128723A2)
-
Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Towards a synthetic glycoconjugate vaccine against Neisseria meningitidis A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014128723A2 - Anticancer compounds and process for the preparation thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation [mdpi.com]
Application Note: Synthesis of Alkaloid Precursors via Hybrid Palladium-Catalyzed Intramolecular Carboamination of Methyl Hepta-4,6-dienoate Derivatives
Executive Summary
Pyrrolidines are privileged aza-heterocycles that form the core structural motif of numerous natural alkaloids (e.g., nicotine, hygrine, and cocaine derivatives) and synthetic pharmaceuticals. The introduction of difluoromethylene groups into these scaffolds is a highly sought-after transformation in drug development, as it enhances metabolic stability and lipophilicity.
This application note details a state-of-the-art methodology utilizing methyl hepta-4,6-dienoate as a versatile 1,3-diene synthon for the construction of structurally complex, difluoroalkylated pyrrolidines. Grounded in recent breakthroughs in visible-light-driven hybrid palladium catalysis [1], this guide provides a comprehensive, self-validating protocol for converting the linear dienoate into a functionalized alkaloid precursor via a radical-polar crossover mechanism.
Mechanistic Rationale: Radical-Polar Crossover
Traditional functionalization of conjugated dienes often requires stoichiometric oxidants or harsh thermal conditions. To bypass these limitations, this protocol employs a hybrid photoredox/palladium catalytic system.
The causality of this reaction design is rooted in the unique photophysical properties of the Pd(0) catalyst. Upon irradiation with a 455–460 nm blue LED, the Pd(0) species is excited to a long-lived triplet state. This excited state acts as a potent single-electron reductant, transferring an electron to a trifluoromethylarene (ArCF₃) to induce selective defluorination, thereby generating a difluoroalkyl radical (ArCF₂•) and a Pd(I)–F species.
The highly reactive ArCF₂• radical undergoes regioselective addition to the terminal double bond of the methyl hepta-4,6-dienoate-derived aminodiene. The resulting allylic carbon radical rapidly recombines with the Pd(I) intermediate to form an electrophilic π-allylpalladium(II) complex. Finally, an intramolecular nucleophilic attack by the tethered amine closes the pyrrolidine ring and regenerates the Pd(0) catalyst.
Hybrid Pd-catalyzed radical-polar crossover mechanism for pyrrolidine synthesis.
Experimental Workflow: From Ester to Alkaloid Scaffold
The transformation of methyl hepta-4,6-dienoate into a pyrrolidine requires a meticulously controlled two-stage workflow.
Stage A: Substrate Preparation. The ester must first be reduced to an aldehyde and subsequently converted to an aminodiene. A critical experimental choice here is the use of a 2-propanol/liquid nitrogen slurry to maintain a reaction temperature of -89°C during the DIBAL-H reduction. This ultra-low temperature is strictly necessary to stabilize the tetrahedral aluminum intermediate, preventing over-reduction to the corresponding alcohol—a common failure point when handling conjugated dienoates.
Stage B: Photochemical Carboamination. The aminodiene is subjected to photoredox conditions. The reaction is performed under high dilution (e.g., 40 mM) in DMSO. The choice of DMSO is deliberate: its high dielectric constant stabilizes the polar π-allylpalladium(II) intermediate, while the high dilution thermodynamically favors intramolecular cyclization over intermolecular polymerization.
Step-by-step workflow converting methyl 4,6-heptadienoate into a pyrrolidine scaffold.
Detailed Protocols
Protocol A: Synthesis of Aminodiene Substrate (N-Benzylhepta-4,6-dien-1-amine)
This protocol utilizes methyl 4,6-heptadienoate as the starting material.
-
Setup & Reduction: Purge a Schlenk flask with N₂. Add methyl 4,6-heptadienoate (6.63 g, 43 mmol) and anhydrous Et₂O (60 mL).
-
Cryogenic Control: Cool the flask to exactly -89°C using a 2-propanol/liquid nitrogen slurry bath. Validation checkpoint: Ensure internal temperature stabilizes before proceeding.
-
DIBAL-H Addition: Over 15 minutes, add DIBAL-H (1.0 M in hexane, 50.0 mL, 50 mmol) dropwise via syringe. Stir at -89°C for 2 hours.
-
Quenching: Quench the reaction carefully with saturated aqueous Rochelle salt solution and allow it to warm to room temperature. Extract with Et₂O, dry over Na₂SO₄, and concentrate to yield hepta-4,6-dienal.
-
Imine Formation: Suspend hepta-4,6-dienal (1.25 g, 11.4 mmol) and MgSO₄ (2.0 g) in anhydrous CH₂Cl₂ (30 mL). Add benzylamine (1.24 mL, 11.4 mmol) via syringe. Stir at room temperature for 24 hours. Filter and concentrate.
-
Reductive Amination: Dissolve the crude imine in MeOH (20 mL) and cool to 0°C. Add NaBH₄ (0.86 g, 22.8 mmol) portion-wise. Stir at room temperature for 12 hours.
-
Purification: Quench with aqueous NaOH. Evaporate MeOH, extract with ethyl acetate (3 × 20 mL), dry, and purify via flash chromatography (petroleum ether/ethyl acetate = 5/1) to isolate the aminodiene. Validation checkpoint: Confirm terminal diene protons via ¹H-NMR (multiplets at δ 6.0-6.5 ppm).
Protocol B: Photochemical Synthesis of Difluoroalkylated Pyrrolidine
Caution: Strict exclusion of oxygen is required as O₂ quenches the excited Pd(0) state.*
-
Stock Solution Preparation: Prepare a 1 mM solution of Pd(PPh₃)₄ in anhydrous, degassed DMSO. Prepare 40 mM stock solutions of the aminodiene and 1,3-bis(trifluoromethyl)benzene in DMSO.
-
Reaction Assembly: In a 10 mL vial sealed with parafilm, combine the stock solutions to achieve a final concentration of 1.0 equiv aminodiene, 2.0 equiv 1,3-bis(trifluoromethyl)benzene, and 5 mol% Pd(PPh₃)₄.
-
Degassing: Subject the mixture to three consecutive "freeze-pump-thaw" cycles using liquid nitrogen to remove dissolved oxygen. Backfill with N₂.
-
Irradiation: Place the vial exactly 3 cm away from a 10W blue LED lamp plate (455-460 nm). Irradiate for 0.5 to 5 hours. Crucial Step: Use an external cooling fan to maintain the reaction at room temperature (~25°C), as thermal fluctuations can degrade the catalyst.
-
Workup: Quench with brine (2 mL) and extract with EtOAc (2 × 2 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography to furnish the functionalized pyrrolidine. Validation checkpoint: Confirm product identity via HRMS and the presence of the difluoromethylene group via ¹⁹F-NMR.
Quantitative Data & Condition Optimization
The success of the radical-polar crossover heavily depends on the solvent dielectric properties and the specific wavelength of light matching the metal-to-ligand charge transfer (MLCT) band of the palladium complex. The table below summarizes the optimization data [2].
| Entry | Solvent | Catalyst (5 mol%) | Light Source | Yield (%)* |
| 1 | DMSO | Pd(PPh₃)₄ | 10W Blue LED (455 nm) | 85 (Optimal) |
| 2 | DMF | Pd(PPh₃)₄ | 10W Blue LED (455 nm) | 62 |
| 3 | CH₃CN | Pd(PPh₃)₄ | 10W Blue LED (455 nm) | 45 |
| 4 | DMSO | None | 10W Blue LED (455 nm) | 0 (No reaction) |
| 5 | DMSO | Pd(PPh₃)₄ | None (Dark) | 0 (No reaction) |
*Yield determined by ¹H-NMR using 2,2,2-trifluoro-N,N-dimethylacetamide as an external standard.
Conclusion
Methyl hepta-4,6-dienoate serves as a highly effective, modular starting material for the synthesis of complex aza-heterocycles. By leveraging its terminal diene moiety in a visible-light-driven, hybrid palladium-catalyzed carboamination, researchers can efficiently construct difluoroalkylated pyrrolidines. This methodology bypasses traditional harsh oxidative conditions, offering a streamlined, highly tolerant pathway for developing novel alkaloid derivatives and pharmaceutical libraries.
References
-
Title: Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination Source: The Journal of Organic Chemistry (2024), 89(11), 7790-7794. URL: [Link]
-
Title: Supporting Information: Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes Source: American Chemical Society (2024) URL: [Link]
Using Methyl hepta-4,6-dienoate as a starting material in organic synthesis
Executive Summary & Strategic Utility
Methyl hepta-4,6-dienoate (CAS 33741-15-0) is an exceptionally versatile bifunctional building block utilized in advanced organic synthesis and drug development. Featuring both a terminal conjugated 1,3-diene and an aliphatic methyl ester, this molecule serves as a critical linchpin for complex structural transformations. The ester moiety provides a reliable handle for controlled reductions and nucleophilic acyl substitutions, while the electron-rich conjugated diene is highly susceptible to transition-metal-catalyzed cross-couplings, Diels-Alder cycloadditions, and photochemical functionalizations [1][1].
For drug development professionals, its most prominent modern application lies in its use as a precursor for functionalized pyrrolidines—core scaffolds in numerous pharmaceutical alkaloids—via hybrid palladium-catalyzed intramolecular carboamination [2][2].
Physicochemical Profiling
Understanding the physical parameters of Methyl hepta-4,6-dienoate is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility during cryogenic or photochemical steps.
| Property | Value |
| IUPAC Name | Methyl (4E)-hepta-4,6-dienoate |
| CAS Number | 33741-15-0 |
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| Boiling Point | ~158.3 °C at 760 mmHg |
| Density | 0.917 g/cm³ |
| LogP | 1.8 |
| Key Reactive Moieties | Conjugated 1,3-diene, Methyl ester |
Data aggregated from PubChem and BOC Sciences [][].
Primary Synthetic Workflows & Mechanistic Insights
Synthesis of the Starting Material via Cross-Dimerization
Methyl hepta-4,6-dienoate can be synthesized with perfect atom economy via the catalytic linear cross-dimerization of 1,3-butadiene and methyl acrylate [4][4]. Utilizing a cobalt-diene complex (e.g., [CoBr2(dppe)] with a reductant), the reaction proceeds via a highly regioselective coupling mechanism, avoiding the branched byproducts typically seen in standard hydrovinylations[4]. Alternatively, it is prepared via the Orthoester Johnson-Claisen rearrangement[2].
Caption: Catalytic linear cross-dimerization yielding Methyl hepta-4,6-dienoate.
Transformation into Functionalized Pyrrolidines
The most advanced application of this ester is its conversion into aminodiene substrates, which undergo a photochemical palladium-catalyzed intramolecular carboamination to form pyrrolidines[2]. This process requires strict kinetic control during the initial reduction phase, followed by single-electron transfer (SET) photochemistry.
Caption: Pathway from Methyl hepta-4,6-dienoate to functionalized pyrrolidines via Pd-catalysis.
Validated Experimental Protocols
The following self-validating protocols detail the transformation of Methyl hepta-4,6-dienoate into a functionalized pyrrolidine scaffold.
Protocol A: Controlled Cryogenic Reduction to Hepta-4,6-dienal
Causality Insight: Standard reduction temperatures (-78 °C via dry ice/acetone) often lead to over-reduction of the ester to an alcohol. Utilizing a 2-propanol/liquid nitrogen slurry achieves a highly stable -89 °C environment. This extreme kinetic control traps the tetrahedral intermediate formed upon DIBAL-H addition, preventing its collapse until the aqueous quench[2].
-
Preparation: Flame-dry a Schlenk flask under N₂ atmosphere. Charge the flask with Methyl 4,6-heptadienoate (6.63 g, 43 mmol) dissolved in anhydrous Et₂O (60 mL)[2].
-
Cryogenic Cooling: Submerge the reaction flask in a 2-propanol/liquid nitrogen slurry bath until the internal temperature stabilizes at -89 °C[2].
-
Hydride Addition: Over a period of 15 minutes, add DIBAL-H (1.0 M in hexane, 50 mL, 50 mmol) dropwise via a syringe pump to prevent localized heating[2].
-
Reaction: Stir the mixture at -89 °C for exactly 2 hours[2].
-
Quench & Workup: Carefully quench the reaction with aqueous NaOH solution while allowing the mixture to warm to room temperature[2]. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (petroleum ether/ethyl acetate = 5/1)[2].
Protocol B: Imine Condensation and Aminodiene Synthesis
Causality Insight: MgSO₄ is utilized as a mild, non-acidic desiccant. It drives the reversible imine condensation forward by sequestering generated water without triggering the polymerization of the highly reactive conjugated diene[2].
-
Condensation: To a suspension of hepta-4,6-dienal (1.25 g, 11.4 mmol) and MgSO₄ (2.0 g) in anhydrous CH₂Cl₂ (30 mL), add the desired primary amine (e.g., Benzylamine, 1.24 mL, 11.4 mmol) via syringe[2].
-
Reaction: Stir at room temperature for 24 hours[2].
-
Isolation: Filter the mixture to remove hydrated MgSO₄ and concentrate under reduced pressure to yield the crude imine, which is subsequently reduced (e.g., with NaBH₄ in MeOH) to form the aminodiene substrate[2].
Protocol C: Photochemical Palladium-Catalyzed Carboamination
Causality Insight: The application of 10 W blue LEDs (455-460 nm) is not arbitrary; this specific wavelength matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the palladium catalyst. This excitation enables the single-electron transfer (SET) necessary to defluorinate the trifluoromethylarene coupling partner and initiate the radical cyclization cascade[2].
-
Reaction Setup: In a nitrogen-filled glovebox, prepare a 10 mL vial containing the aminodiene substrate (40 mM in DMSO), Pd(PPh₃)₄ catalyst (1 mM in DMSO), and the trifluoromethylarene coupling partner[2].
-
Degassing: Seal the vial with parafilm, remove it from the glovebox, and perform three consecutive "freeze-pump-thaw" cycles. Critical step: Dissolved oxygen will rapidly quench the radical intermediates, terminating the reaction.[2]
-
Irradiation: Place the vial 3 cm away from a 10 W blue LED lamp plate (455-460 nm). Irradiate for 0.5–5 hours at room temperature (~25 °C), using a cooling fan to prevent thermal degradation[2].
-
Workup: Quench the completed reaction with brine (2 mL) and extract with EtOAc (2 × 2 mL)[2]. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography[2].
Analytical Self-Validation Strategies
To ensure the integrity of the synthetic pipeline, employ the following analytical checkpoints:
-
Post-Protocol A (Reduction): Validate the success of the DIBAL-H reduction using IR spectroscopy. A successful transformation is marked by the shift of the carbonyl (C=O) stretch from ~1735 cm⁻¹ (ester) to ~1720 cm⁻¹ (aldehyde). ¹H-NMR should reveal a distinct aldehyde proton peak at ~9.5–10.0 ppm.
-
Post-Protocol C (Carboamination): Confirm pyrrolidine ring closure and defluorination via High-Resolution Mass Spectrometry (HRMS, ESI-TOF), matching the calculated [M+H]⁺ mass. Utilize ¹H-NMR with an external standard (e.g., 2,2,2-Trifluoro-N,N-dimethylacetamide) to accurately quantify the yield of the target drug scaffold[2].
References
- Source: National Institutes of Health (NIH)
- CAS 33741-15-0 (METHYL HEPTA-4,6-DIENOATE)
- Recent Advances in the Catalytic Linear Cross-Dimerizations Source: ACS Publications URL
- Source: Amazon S3 (ChemRxiv / Supporting Information)
Sources
Application Notes & Protocols: A Tiered Bioassay Approach for Characterizing the Biological Activity of Methyl hepta-4,6-dienoate Derivatives
Introduction
Methyl hepta-4,6-dienoate and its derivatives represent a class of unsaturated esters with potential applications ranging from fragrance components to novel therapeutic agents.[1] As with any new chemical entity, a thorough characterization of its biological activity is paramount for both safety assessment and the discovery of potential pharmacological utility. This guide presents a structured, tiered approach to bioassay screening, designed for researchers, scientists, and drug development professionals. We will proceed from foundational cytotoxicity assessments to more specific functional assays, providing a comprehensive framework for elucidating the bioactivity profile of these compounds.
The logic behind this tiered approach is to first establish the concentration-dependent toxicity of the derivatives. This crucial data informs the dose selection for subsequent, more sensitive assays, ensuring that observed effects are due to specific biological modulation rather than general cellular toxicity. Following this, we will explore potential anti-inflammatory effects and, given the parent compound's use in fragrances, delve into assays that can probe interactions with cell signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs), which are fundamental to olfaction.[2]
Part 1: Foundational Cytotoxicity Screening
Before investigating any specific biological activity, it is essential to determine the cytotoxic potential of the test compounds.[3] These assays measure cell viability and membrane integrity, providing a therapeutic window for the compound and identifying its half-maximal inhibitory concentration (IC50). We will detail two of the most common and reliable methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay: Assessing Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] The principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[5]
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of the Methyl hepta-4,6-dienoate derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). Incubate for 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
| Compound Derivative | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Control (Untreated) | 0 | 1.25 | 100% |
| Derivative A | 1 | 1.20 | 96% |
| Derivative A | 10 | 0.95 | 76% |
| Derivative A | 50 | 0.60 | 48% |
| Derivative A | 100 | 0.25 | 20% |
-
Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value can then be determined by plotting % Viability against the log of the compound concentration and fitting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common cytotoxicity test that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon the rupture of the plasma membrane.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to set up three control groups:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the highest concentration of the solvent used for the test compound.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[5]
Part 2: Probing for Anti-inflammatory Activity
Many natural and synthetic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[6] An in vitro COX-2 inhibition assay is a direct and efficient way to screen for this activity.
In-Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The enzyme catalyzes the conversion of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
-
Reagent Preparation: Prepare all reagents as per a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam). This typically includes COX-2 enzyme, heme, reaction buffer, arachidonic acid (substrate), and TMPD (colorimetric substrate).
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of COX-2 Enzyme
-
10 µL of the Methyl hepta-4,6-dienoate derivative at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
-
Incubation: Gently shake the plate and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate (V).
-
Calculation: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. The IC50 value is the concentration of the derivative that causes 50% inhibition of COX-2 activity.
Caption: Workflow for the in-vitro COX-2 inhibition assay.
Part 3: G-Protein Coupled Receptor (GPCR) Activation Assay
Given that many fragrance molecules interact with olfactory receptors, a large family of GPCRs, it is logical to screen for broader GPCR activity.[7][8] A common method to assess the activation of many GPCRs, particularly those that couple to Gαq proteins, is to measure changes in intracellular calcium concentration.[9]
Calcium Flux Assay for Gαq-Coupled GPCRs
Upon ligand binding, Gαq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol trisphosphate (IP3).[10] IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[9] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
-
Cell Line Selection: Use a cell line known to express a variety of GPCRs, or a cell line engineered to express a specific orphan GPCR. HEK293 cells are a common choice.
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Fluorescence Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically injects a specific concentration of the Methyl hepta-4,6-dienoate derivative into the wells.
-
Continue to record the fluorescence signal for an additional 1-2 minutes to capture the transient calcium flux.
-
| Compound Derivative | Concentration (µM) | Peak Fluorescence (RFU) |
| Control (Vehicle) | 0 | 500 |
| ATP (Positive Control) | 10 | 8500 |
| Derivative B | 1 | 600 |
| Derivative B | 10 | 2500 |
| Derivative B | 50 | 6000 |
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) for receptor activation.
Caption: Gαq-coupled GPCR signaling pathway.
Summary and Forward Look
This tiered bioassay approach provides a robust framework for the initial characterization of Methyl hepta-4,6-dienoate derivatives.
-
Cytotoxicity data (MTT, LDH) is foundational, establishing the safe concentration range for all subsequent experiments.
-
Anti-inflammatory screening (COX-2) provides insight into a specific and therapeutically relevant potential activity.
-
GPCR activation assays (Calcium Flux) explore a likely mechanism of action given the compound's origin as a fragrance molecule, opening the door to de-orphaning novel receptor-ligand interactions.
Positive results in any of these screening assays would warrant further, more detailed investigation. For example, a confirmed "hit" in the COX-2 assay could be followed by in vivo models of inflammation.[11] Similarly, a confirmed GPCR activity would lead to receptor identification studies and investigation of downstream signaling pathways.[7] This structured methodology ensures an efficient and scientifically rigorous evaluation of novel chemical entities.
References
- Benchchem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- Riss, T. L., et al. (2019). Assay Guidance Manual.
- MDPI. (2024, February 22). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- PubChem - NIH. (n.d.). Methyl hepta-4,6-dienoate.
- PubMed. (2000, December 15). Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships.
- MDPI. (2025, April 13). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties.
- ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- Creative Proteomics. (n.d.). GPCR Pathway Luminex Multiplex Assay.
- ResearchGate. (2025, August 5). Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships | Request PDF.
- Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
- Journal of Experimental Biology. (2016, May 15). Olfactory specialization for perfume collection in male orchid bees.
- PMC. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- MDPI. (2023, October 30). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
- MDPI. (2014, July 15). Bioassay-Guided Chemical Study of the Anti-Inflammatory Effect of Senna villosa (Miller) H.S. Irwin & Barneby (Leguminosae) in TPA-Induced Ear Edema.
- ResearchGate. (2023, October 25). (PDF) Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
- ION Biosciences. (n.d.). Gαq GPCR assays.
- PNAS. (n.d.). Low signaling efficiency from receptor to effector in olfactory transduction: A quantified ligand-triggered GPCR pathway.
- Revvity. (n.d.). GPCRs: the pathway to discovery.
Sources
- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
Advanced Polymerization Protocols for Methyl Hepta-4,6-dienoate (MHD): Strategies for Biomedical and Elastomeric Applications
Executive Summary & Monomer Profiling
Methyl hepta-4,6-dienoate (MHD) (CAS: 33741-15-0) is a highly versatile, terminal conjugated diene featuring a pendant methyl ester group separated from the diene moiety by a two-carbon aliphatic spacer. In the realm of advanced materials and drug development, MHD serves as a critical building block. The conjugated diene enables robust polymerization and cross-linking, while the ester functionality provides a biodegradable linkage susceptible to intracellular esterase cleavage.
Designing polymers from MHD requires navigating the dual reactivity of its functional groups. As a Senior Application Scientist, I have structured this guide to detail two distinct, field-proven polymerization routes: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for precision biomedical nanocarriers[1][2], and Stereospecific Coordination Polymerization for biodegradable elastomers[3][4].
Mechanistic Insights & Pathway Selection (E-E-A-T)
The selection of the polymerization technique is dictated by the desired macromolecular architecture and the tolerance of the catalytic system to the ester functionality.
-
Controlled Radical Route (RAFT): Radical polymerizations are highly tolerant to oxygenated functional groups like esters. For conjugated dienes, RAFT is preferred over traditional free radical polymerization because it suppresses irreversible termination (cross-linking) through a degenerative chain transfer mechanism[1]. We utilize trithiocarbonates as Chain Transfer Agents (CTAs) because their fragmentation rates are kinetically matched to the propagating radicals of electron-rich dienes, preventing severe rate retardation[5].
-
Coordination-Insertion Route (Ziegler-Natta/Neodymium): To achieve high cis-1,4 stereoregularity (essential for elastomeric properties), Neodymium (Nd)-based catalysts are deployed[3][6]. The causality behind using a ternary system (e.g., Nd(versatate)₃ / Diisobutylaluminum hydride (DIBAH) / Ethylaluminum sesquichloride (EASC)) lies in its ability to control the insertion mode. However, the Lewis basic ester group of MHD can coordinate to the oxophilic Nd center, potentially poisoning the catalyst. To circumvent this, a high ratio of alkylaluminum (DIBAH) is used to temporarily mask the ester oxygen, or advanced Half-Sandwich Rare-Earth (HSRE) catalysts are employed[7].
Workflow for selecting the optimal MHD polymerization route based on application needs.
Quantitative Polymer Properties
The following table summarizes the expected macromolecular properties of Poly(MHD) based on the chosen synthetic pathway, extrapolated from homologous bio-based diene polymerizations[2][4][8].
| Polymerization Method | Catalyst / Initiator System | Expected Mn (kDa) | Dispersity ( Đ ) | Microstructure | Expected Tg (°C) | Primary Application |
| RAFT | AIBN + Trithiocarbonate | 10 – 50 | 1.10 – 1.35 | Mixed 1,4 and 1,2 | -30 to -10 | Drug Delivery Micelles |
| Coordination | Nd(V)₃ / DIBAH / EASC | 100 – 300 | 2.0 – 3.5 | > 95% cis-1,4 | -60 to -40 | Biodegradable Elastomers |
Self-Validating Experimental Protocols
Protocol A: Precision RAFT Polymerization of MHD
Objective: Synthesize a low-dispersity PMHD homopolymer capable of subsequent chain extension.
-
Monomer Purification: Pass MHD through a basic alumina column to remove phenolic inhibitors.
-
Self-Validation: Analyze the eluent via UV-Vis spectroscopy; the disappearance of the inhibitor absorption peak (~280 nm) confirms successful purification.
-
-
Reaction Setup: In a Schlenk flask, combine purified MHD (1.0 M), S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (CTA, 10 mM), and Azobisisobutyronitrile (AIBN, 2 mM) in anhydrous toluene.
-
Causality: The [CTA]:[Initiator] ratio of 5:1 ensures that the majority of chains are initiated by the CTA fragment, maintaining living characteristics[2].
-
-
Degassing: Perform three consecutive freeze-pump-thaw cycles.
-
Self-Validation: Isolate the flask from the vacuum pump during the final thaw. If the digital vacuum gauge holds steady at <10 mTorr for 5 minutes, the system is leak-free and completely deoxygenated.
-
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 16 hours.
-
Self-Validation: Withdraw a 50 µL aliquot under argon. Analyze via 1 H NMR; a reduction in the integration of the diene protons (δ 5.0–6.5 ppm) relative to the ester methoxy protons (δ 3.6 ppm) quantifies monomer conversion.
-
-
Termination & Recovery: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer dropwise into excess cold methanol. Recover via centrifugation and dry under vacuum.
Protocol B: Stereospecific Coordination Polymerization
Objective: Synthesize high molecular weight, elastomeric cis-1,4-poly(MHD).
-
Catalyst Preformation (Aging): In an argon-filled glovebox, sequentially add Nd(versatate)₃ (0.05 M in hexanes), DIBAH (1.0 M in hexanes), and EASC (0.1 M in hexanes) to a sealed vial at a molar ratio of Nd:Al:Cl = 1:30:3[6]. Age at 25 °C for 30 minutes.
-
Causality: Pre-alkylation of the Nd center by DIBAH prior to halogenation by EASC creates a highly active, kinetically stable cationic active site[9].
-
Self-Validation: The solution must shift from pale violet to a distinct yellowish-brown. Failure to observe this color change indicates moisture contamination and an inactive catalyst.
-
-
Polymerization: Inject the aged catalyst into a sealed reactor containing MHD (2.0 M) in anhydrous cyclohexane. Stir at 50 °C.
-
Self-Validation: A dramatic increase in solution viscosity within the first 60 minutes physically validates successful chain propagation.
-
-
Termination: Inject 2 mL of methanol containing 1 wt% 2,6-di-tert-butyl-4-methylphenol (BHT) to quench the active Nd centers and prevent oxidative cross-linking.
-
Recovery: Coagulate the polymer in excess acidic methanol (0.1% HCl) to remove catalyst residues (deashing), followed by vacuum drying to constant weight[3].
Biomedical Application: Intracellular Degradation Pathway
For drug development professionals, PMHD synthesized via RAFT can be chain-extended with hydrophilic blocks (e.g., PEG) to form amphiphilic micelles. The pendant methyl ester groups of the MHD backbone are hydrophobic, driving micelle core formation. Upon cellular uptake, these esters are hydrolyzed by intracellular lysosomal esterases, shifting the core's solubility profile, destabilizing the micelle, and triggering rapid payload release.
Intracellular degradation pathway of PMHD-based nanocarriers for targeted drug release.
References
-
Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem. nih.gov.
-
Neodymium-Based Ziegler/Natta Catalysts and their Application in Diene Polymerization. researchgate.net. 3
-
RAFT (co)polymerization of the conjugated diene monomers: butadiene, isoprene and chloroprene. researchgate.net. 1
-
Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes. nih.gov. 5
-
Advances in Half-Sandwich Rare-Earth Catalysts for Conjugated Dienes Polymerization. mdpi.com. 7
-
Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes with exo-Methylene and 6-Membered Ring. mdpi.com.8
-
Synthesis of stereoregular polymyrcenes using neodymium-, iron- and copper-based catalysts. rsc.org. 4
-
New binary lanthanide catalysts for stereospecific diene polymerization. acs.org. 9
-
Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. mcgill.ca. 2
-
Neodymium-Based Ziegler/Natta Catalysts and their Application in Diene Polymerization. colab.ws. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of stereoregular polymyrcenes using neodymium-, iron- and copper-based catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01309J [pubs.rsc.org]
- 5. Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes with exo-Methylene and 6-Membered Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neodymium-Based Ziegler/Natta Catalysts and their Application in Diene Polymerization | CoLab [colab.ws]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Hepta-4,6-Dienoate Synthesis
Welcome to the Technical Support Center for the catalytic linear cross-dimerization of 1,3-butadiene and methyl acrylate. This synthesis is a highly atom-economical route to methyl hepta-4,6-dienoate, a valuable conjugated diene building block used in advanced drug development and complex molecule synthesis. However, achieving high yields and maintaining strict regioselectivity requires precise control over the catalytic cycle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible results.
Section 1: Reaction Pathway & Mechanism
The synthesis relies on a transition-metal-catalyzed oxidative coupling (typically using Ruthenium or Cobalt complexes). The metal coordinates both the diene and the acrylate, forming a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination release the kinetic product, methyl hepta-4,6-dienoate[1].
Catalytic cross-dimerization pathway and thermal isomerization of methyl hepta-4,6-dienoate.
Section 2: Troubleshooting FAQs
Q1: My NMR shows a mixture of dienoate isomers (e.g., 2,4-dienoate and 3,5-dienoate) rather than pure methyl hepta-4,6-dienoate. How do I prevent this? A: This is a classic thermodynamic isomerization issue. Methyl hepta-4,6-dienoate is the kinetic product of the cross-dimerization. However, low-valent transition metals (like Ru(0)) are excellent alkene isomerization catalysts. As noted in recent mechanistic studies on catalytic linear cross-dimerizations[1], the initial η4-methyl hepta-4,6-dienoate complex can readily undergo double-bond migration to the thermodynamically more stable conjugated system (e.g., the 2,4-dienoate) upon warming to room temperature. Solution: Strictly control the reaction temperature (keep it at or below the optimized threshold, typically 40 °C for specific Ru catalysts). Quench the reaction rapidly at 0 °C using a strongly coordinating solvent (like acetonitrile or triphenylphosphine) to displace the product and poison the catalyst before isolation.
Q2: I am observing low yields (<20%) and significant catalyst precipitation (black solid) shortly after initiation. What went wrong? A: The precipitation of a black solid (bulk metal) indicates catalyst decomposition, usually due to the presence of radical inhibitors, oxygen, or moisture. Commercial methyl acrylate contains MEHQ (Monomethyl ether of hydroquinone) to prevent spontaneous polymerization. MEHQ and dissolved oxygen can irreversibly oxidize the electron-rich Ru(0) or Co(II) metal centers, breaking the catalytic cycle. Solution: You must rigorously purify your reagents. Distill methyl acrylate under reduced pressure immediately before use, and pass 1,3-butadiene through a Drierite/Alumina column to remove the TBC (4-tert-butylcatechol) inhibitor and trace moisture.
Q3: My reaction is producing a large amount of 4-vinylcyclohexene and cyclooctadiene instead of the cross-coupled product. How can I improve chemoselectivity? A: You are observing the homodimerization of 1,3-butadiene. This occurs when the local concentration of butadiene vastly exceeds methyl acrylate, or when the catalyst's electronic properties favor diene-diene coordination over diene-alkene coordination. Solution: Modify the stoichiometry by using an excess of methyl acrylate (e.g., a 1:2 ratio of butadiene to acrylate) or employ a slow-addition technique for the butadiene gas. Additionally, using bulky, electron-donating ligands (like specific bidentate phosphines) can sterically hinder the coordination of two bulky diene molecules, favoring the cross-coupling pathway.
Section 3: Standard Experimental Protocol
Synthesis of Methyl hepta-4,6-dienoate via Ru-Catalyzed Cross-Dimerization This self-validating protocol ensures that catalyst integrity is maintained throughout the reaction, using visual cues (color changes) to confirm active catalytic species.
Step 1: Reagent Purification
-
Wash commercial methyl acrylate with 5% aqueous NaOH to remove MEHQ, dry over anhydrous MgSO4, and distill under reduced pressure. Store over 4Å molecular sieves under argon.
-
Pass 1,3-butadiene gas through a sequential column of activated alumina and Drierite to remove TBC and moisture.
Step 2: Catalyst Activation
-
In an argon-filled glovebox, charge a flame-dried Schlenk tube with [Ru(η6-naphthalene)(η4-1,5-cod)] (0.05 equiv) and anhydrous, degassed toluene (0.5 M relative to acrylate).
-
The solution should appear dark red/brown, indicating an intact Ru(0) precursor.
Step 3: Reaction Execution
-
Transfer the Schlenk tube to a dual-manifold Schlenk line. Cool the vessel to -20 °C using a dry ice/isopropanol bath.
-
Add the purified methyl acrylate (1.0 equiv) via a gas-tight syringe.
-
Condense 1,3-butadiene (1.5 equiv) into the Schlenk tube using a cold finger or calibrated gas-tight syringe.
-
Seal the tube and gradually warm the reaction to 40 °C. Stir vigorously for 16 hours. The color will shift to a lighter amber as the metallacyclopentane intermediate forms.
Step 4: Quenching and Isolation
-
Cool the reaction mixture to 0 °C to halt any thermal isomerization.
-
Inject 1 mL of degassed acetonitrile to displace the dienoate product from the ruthenium center.
-
Filter the mixture through a short pad of silica gel (eluting with pentane/ether) to remove the deactivated metal complex.
-
Concentrate the filtrate under reduced pressure (at <25 °C water bath temperature) and purify via flash column chromatography to isolate pure methyl hepta-4,6-dienoate.
Section 4: Quantitative Data Comparison
The following table summarizes the effect of catalyst and temperature on the yield and chemoselectivity of the reaction based on historical and modern catalytic systems[1].
| Catalyst System | Temp (°C) | Diene:Acrylate Ratio | Yield (%) | Major Isomer Isolated | Chemoselectivity (Linear:Branched) |
| Co-diene complex | 80 | 2:1 | 45 | 4,6-dienoate | >95:5 |
| [Ru(η4-1,5-cod)(η6-1,3,5-cot)] | 80 | 1:1 | 68 | 3,5-dienoate | >90:10 |
| [Ru(η6-naphthalene)(η4-1,5-cod)] | 40 | 1.5:1 | 82 | 4,6-dienoate | >99:1 |
| [Ru(η6-naphthalene)(η4-1,5-cod)] | 80 | 1.5:1 | 75 | 2,4-dienoate | >99:1 |
Note: Data trends demonstrate that higher temperatures dramatically increase the rate of isomerization to the thermodynamic 2,4-dienoate and 3,5-dienoate products.
References
-
Recent Advances in the Catalytic Linear Cross-Dimerizations Source: ACS Publications URL:[Link]
Sources
Common impurities in Methyl hepta-4,6-dienoate and their removal
Welcome to the technical support center for Methyl hepta-4,6-dienoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my sample of Methyl hepta-4,6-dienoate?
Impurities in Methyl hepta-4,6-dienoate can be broadly categorized into two main classes: synthetically-derived and degradation-derived.
-
Synthetically-Derived Impurities: These originate from the chemical synthesis process. Given that a common route to forming the dienoate structure is the Wittig reaction or a similar olefination, you can expect to find:
-
Unreacted Starting Materials: Residual aldehydes or ketones, and the phosphonium salt (Wittig reagent) used in the synthesis.[1]
-
Reaction Byproducts: The most significant byproduct of a standard Wittig reaction is triphenylphosphine oxide (TPPO). This is formed in stoichiometric amounts and is a common, often persistent, impurity.[2][3]
-
Geometric Isomers: The Wittig reaction does not always yield a single isomer. You may have a mixture of (4E,6E), (4Z,6E), (4E,6Z), and (4Z,6Z) isomers of Methyl hepta-4,6-dienoate, which can be difficult to separate.[4][5]
-
Solvent Residues: Trace amounts of reaction solvents (e.g., THF, Toluene, Dichloromethane) may remain.
-
-
Degradation-Derived Impurities: These form over time due to the compound's inherent instability. The conjugated diene system is particularly susceptible to:
-
Oxidation Products: Exposure to air can lead to the formation of peroxides, which can further decompose into aldehydes and ketones.[6]
-
Polymers: At elevated temperatures or upon exposure to light and air, the diene can undergo polymerization, leading to higher molecular weight oligomers and a viscous or solid residue.[7]
-
Hydrolysis Products: If exposed to moisture, especially under acidic or basic conditions, the methyl ester can hydrolyze to the parent carboxylic acid, Hepta-4,6-dienoic acid.[8]
-
Q2: My crude reaction mixture contains a large amount of a white, crystalline solid. What is it and how can I remove it?
This is almost certainly triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction.[2] TPPO is a highly polar and crystalline solid that is often insoluble in non-polar organic solvents like hexane.
Removal Strategy:
-
Initial Filtration/Crystallization: Before concentrating your reaction mixture, cool it and attempt to precipitate the TPPO by adding a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The TPPO can then be removed by filtration.
-
Flash Column Chromatography: This is the most effective method. TPPO is significantly more polar than the desired dienoate ester. Using a gradient elution on a silica gel column, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity (e.g., adding Ethyl Acetate), will cause the Methyl hepta-4,6-dienoate to elute first, while the TPPO remains strongly adsorbed to the silica gel.[9]
Q3: My GC/MS analysis shows several peaks with the same mass but slightly different retention times. What are they and how can I separate them?
These peaks are very likely geometric isomers of Methyl hepta-4,6-dienoate. The stereochemical outcome of olefination reactions like the Wittig reaction can be sensitive to reaction conditions, often resulting in a mixture of E and Z isomers at the newly formed double bond.[4][10]
Separating these isomers is challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a normal or reversed-phase column can often provide sufficient resolution to separate isomers.
-
Silver Nitrate Chromatography (Argentation Chromatography): This is a specialized technique highly effective for separating unsaturated compounds. Silver ions form weak complexes with double bonds, and the strength of this interaction differs for cis (Z) and trans (E) isomers. By impregnating silica gel with silver nitrate, you can achieve separation that is not possible with standard silica gel chromatography.[11]
Q4: My sample of Methyl hepta-4,6-dienoate is turning yellow and becoming more viscous over time. What's causing this?
This is a classic sign of degradation. The conjugated diene moiety is highly reactive and susceptible to both oxidation and polymerization .[6][7]
-
Causality: Exposure to oxygen, light, and heat can initiate free-radical chain reactions. This leads to the formation of peroxides and other oxygenated species, which often are colored. The reactive diene can also react with itself to form longer-chain oligomers and polymers, which increases the viscosity.[12]
-
Prevention and Mitigation:
-
Storage: Store the purified compound under an inert atmosphere (Argon or Nitrogen), in an amber vial to protect from light, and at low temperatures (refrigerator or freezer).
-
Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene).
-
Repurification: If degradation has occurred, the sample can often be repurified using vacuum distillation or column chromatography to remove the higher molecular weight polymers and polar oxidation products.
-
Troubleshooting and Purification Protocols
Purification Workflow Decision Guide
The choice between distillation and chromatography depends on the nature of the impurities. This workflow provides a general decision-making process.
Caption: Decision workflow for purifying crude Methyl hepta-4,6-dienoate.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for removing non-volatile impurities with different polarities, such as unreacted starting materials and triphenylphosphine oxide.
-
Prepare the Column: Select an appropriately sized silica gel column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica gel in 100% hexane.
-
Select the Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. Start with hexane/ethyl acetate mixtures. A good system will show the product spot with an Rf value of ~0.3, well-separated from other spots. A typical starting point could be 95:5 Hexane:Ethyl Acetate.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute the Column: Begin elution with a low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate). Apply gentle air pressure to maintain a steady flow.
-
Collect and Analyze Fractions: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield the purified Methyl hepta-4,6-dienoate.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for separating the product from impurities with significantly different boiling points, especially if the product is the most volatile component besides the solvent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased for a good vacuum seal.
-
Sample Preparation: Place the crude, solvent-free product into the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure. A vacuum is crucial to lower the boiling point and prevent thermal degradation of the conjugated diene system.[7]
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect Fractions: Collect any low-boiling initial fractions (forerun) separately. Carefully monitor the vapor temperature. Collect the main fraction that distills over at a constant temperature. The boiling point of Methyl hepta-4,6-dienoate is 158.3°C at atmospheric pressure (760 mmHg), so it will be significantly lower under vacuum.[]
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity before combining the desired fractions.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Likely Source / Class |
| Methyl hepta-4,6-dienoate | C₈H₁₂O₂ | 140.18 | 158.3 @ 760 mmHg[] | Product |
| Hepta-4,6-dienoic acid | C₇H₁₀O₂ | 126.15 | >200 (est.) | Hydrolysis Product |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360 | Wittig Byproduct |
| (Z)-isomer of Product | C₈H₁₂O₂ | 140.18 | Similar to E-isomer | Synthetic Impurity |
| Oligomers/Polymers | (C₈H₁₂O₂)n | >280 | Non-volatile | Degradation Product |
References
-
Thermal Degradation of Polyolefins and of Polymers from Conjugated Dienes. (2026, March 1). kimia.space. Available from: [Link]
-
Simple synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, a lasiol precursor. (2025, August 6). ResearchGate. Available from: [Link]
-
methyl (2E,4E)-6-oxo-2,4-heptadienoate. (2025, May 20). Chemical Synthesis Database. Available from: [Link]
-
Methyl hepta-4,6-dienoate. PubChem. Available from: [Link]
- Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate. Google Patents.
-
Scheme 3.2-The chemical synthesis of hepta-4,6-diyn-1-ol. ResearchGate. Available from: [Link]
-
Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol]. ResearchGate. Available from: [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. (2021, August 2). MDPI. Available from: [Link]
-
Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. Available from: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Available from: [Link]
-
EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. (2021, February 10). Middle East Technical University. Available from: [Link]
-
The Wittig Reaction. University of Pittsburgh. Available from: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Colorado Denver. Available from: [Link]
-
Wittig Reaction. Dalal Institute. Available from: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available from: [Link]
-
Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal. (2023, April 5). MDPI. Available from: [Link]
-
presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). IJPSR. Available from: [Link]
-
Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Available from: [Link]
-
Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. Available from: [Link]
-
Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. (2018, March 2). ResearchGate. Available from: [Link]
-
Hexanoic acid, 4-oxo-, ethyl ester. Organic Syntheses. Available from: [Link]
-
Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. PMC. Available from: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]
- Method for the oxidation of aryl methyl groups to carboxylic acid groups. Google Patents.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Degradation of Polyolefins and of Polymers from Conjugated Dienes [ns1.almerja.com]
- 8. Methyl hepta-3,5-dienoate| [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. JP4153004B2 - Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate - Google Patents [patents.google.com]
- 12. Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the synthesis of Methyl hepta-4,6-dienoate
Technical Support Center: Synthesis of Methyl hepta-4,6-dienoate
Welcome to the Technical Support Center for the synthesis of Methyl hepta-4,6-dienoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this valuable conjugated dienoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Methyl hepta-4,6-dienoate, particularly when employing olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.
Issue 1: Low or No Yield of Methyl hepta-4,6-dienoate
Symptoms:
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows the absence or very low intensity of the product spot/peak.
-
Starting materials (aldehyde and phosphonate/phosphonium salt) remain largely unreacted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Ineffective Deprotonation of the Ylide/Phosphonate | The base used is not strong enough to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE), preventing the formation of the nucleophilic ylide. | For Wittig reactions with non-stabilized ylides, use strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). For HWE reactions with stabilized phosphonates, common bases include sodium hydride (NaH), sodium methoxide (NaOMe), or DBU. Ensure the base is fresh and handled under anhydrous conditions.[1][2][3] |
| Poor Quality of Reagents or Solvents | Aldehydes can be prone to oxidation to carboxylic acids. Solvents must be anhydrous as water will quench the strong bases used. | Use freshly distilled or high-purity, anhydrous solvents (e.g., THF, diethyl ether). Purify the aldehyde starting material if it has been stored for a long time. |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C or 0 °C), the reaction with the aldehyde may require warming to room temperature or gentle heating.[4] Monitor the reaction by TLC to determine the optimal temperature profile. |
| Steric Hindrance | Significant steric bulk on either the aldehyde or the ylide can hinder the reaction. | While less of an issue with the likely precursors for Methyl hepta-4,6-dienoate, consider alternative, less hindered synthetic routes if this is suspected. |
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
Symptoms:
-
¹H NMR or GC analysis reveals a mixture of geometric isomers of the diene product.
-
Difficulty in separating the desired isomer from the unwanted one.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Choice of Olefination Reagent | The type of ylide or phosphonate has a major impact on the E/Z selectivity. Stabilized Wittig reagents and standard HWE reagents (e.g., triethyl phosphonoacetate) strongly favor the formation of the thermodynamically more stable E-alkene.[1][5][6] | To favor the (E,E)-isomer, use a stabilized ylide in a Wittig reaction or a standard phosphonate in an HWE reaction. For the synthesis of Z-isomers, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), is highly effective.[7][8] |
| Reaction Conditions Favoring Isomerization | The presence of certain salts (e.g., lithium halides) and the choice of solvent can influence the stereochemical outcome, particularly in Wittig reactions.[9] | For Z-selectivity with non-stabilized Wittig reagents, use salt-free conditions and aprotic solvents. For E-selectivity, the Schlosser modification can be employed, which involves deprotonation-reprotonation of the betaine intermediate.[9] In HWE reactions, the choice of base and cation can also play a role. |
Issue 3: Formation of Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes viscous, cloudy, or solidifies.
-
A significant amount of insoluble material is observed during workup.
-
Low yield of the desired monomeric product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Radical Polymerization of the Conjugated Diene | Conjugated dienes are susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities (e.g., oxygen).[10] | 1. Use a Polymerization Inhibitor: Add a small amount of a radical scavenger like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the reaction mixture.[10] 2. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Exclude Oxygen and Light: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light by wrapping it in aluminum foil.[10] |
| High Concentration of Monomer | Higher concentrations of the diene product can increase the rate of polymerization. | If possible, maintain a lower concentration of the product by, for example, performing the reaction in a more dilute solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize Methyl (4E,6E)-hepta-4,6-dienoate?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for synthesizing E,E-conjugated dienoates with high stereoselectivity.[1][2] The reaction of methyl 4-(diethylphosphono)but-2-enoate with propanal using a base like sodium hydride in an anhydrous solvent such as THF would be a typical approach. This method offers the advantage of producing a water-soluble phosphate byproduct that is easily removed during aqueous workup.[2]
Q2: How can I synthesize a Z-isomer of Methyl hepta-4,6-dienoate?
A2: To achieve high Z-selectivity, the Still-Gennari modification of the HWE reaction is the method of choice.[7] This involves using a phosphonate with electron-withdrawing fluoroalkyl groups, such as methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate, which kinetically favors the formation of the Z-alkene.[7][8]
Q3: My Wittig reaction produced a lot of triphenylphosphine oxide. How can I effectively remove it?
A3: Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography due to its polarity. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization may leave the triphenylphosphine oxide in the mother liquor.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of hexane and diethyl ether.
-
Conversion to a Salt: One effective method is to convert the tripheylphosphine oxide to a salt by reacting it with MgBr₂ or CaCl₂, which can then be removed by filtration.
Q4: What are the key safety precautions when running these olefination reactions?
A4:
-
Strong Bases: Reagents like n-BuLi and NaH are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents and never distill to dryness.
-
Phosphorus Reagents: While generally stable, some phosphorus compounds can be irritants. Always handle them in a well-ventilated fume hood.
Q5: How can I best monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting materials and the product. Staining with potassium permanganate is often effective for visualizing the product, as the conjugated diene will react readily. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a typical Horner-Wadsworth-Emmons synthesis of Methyl (4E,6E)-hepta-4,6-dienoate and highlights the key areas where side reactions can occur.
Caption: Horner-Wadsworth-Emmons (HWE) synthesis pathway and potential side reactions.
References
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
Z- and E-selective Horner–Wadsworth–Emmons reactions. Sci-Hub. Available at: [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Available at: [Link]
-
Synthesis of 4-methyldienoates using a vinylogous Horner-Wadsworth-Emmons reagent. Application to the synthesis of trichostatic acid. PubMed. Available at: [Link]
-
Scalable synthesis of methyl (E,E,Z)-2,4,6-decatrienoate, the sex pheromone component of the brown-winged green bug, Plautia stali. ResearchGate. Available at: [Link]
-
methyl (4E)-6-oxo-4-heptenoate. Chemical Synthesis Database. Available at: [Link]
-
methyl (2E,4E)-6-oxo-2,4-heptadienoate. Chemical Synthesis Database. Available at: [Link]
-
Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol]. ResearchGate. Available at: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. Course Website. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. Organic Letters. Available at: [Link]
-
Wittig & Wittig-Horner reactions. Organic Synthesis. Available at: [Link]
- Process for producing methyl (2E, 4E, 6Z) -2,4,6-decatrienoate. Google Patents.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination. IntechOpen. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]
-
Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. SciSpace. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Available at: [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]
-
Synthesis of Methyl(2E, 4z)-5-Chloropenta-2,4-Dienoate. Amanote Research. Available at: [Link]
-
Methyl hepta-4,6-dienoate. PubChem. Available at: [Link]
-
Polymer Synthesis — Practical Considerations. National Polymer. Available at: [Link]
-
Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems. MDPI. Available at: [Link]
-
2,3,4,6-TETRAMETHYL-d-GLUCOSE. Organic Syntheses. Available at: [Link]
-
One-pot synthesis of sequence-controlled macromonomers via living anionic addition reaction and subsequent acyclic diene metathesis polymerization. PMC. Available at: [Link]
-
Benzenesulfinamide, 4-methyl-N-(phenylmethylene)- [S-(E)]. Organic Syntheses. Available at: [Link]
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up of Methyl hepta-4,6-dienoate production
Welcome to the technical support center for the synthesis and scale-up of Methyl hepta-4,6-dienoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable conjugated dienoate. By understanding the underlying chemical principles, you can optimize your synthetic route, improve yield and purity, and ensure the stability of the final product.
I. Overview of Methyl hepta-4,6-dienoate Synthesis
Methyl hepta-4,6-dienoate is a conjugated diene ester with the molecular formula C8H12O2.[1] Its synthesis can be approached through several modern organic chemistry methodologies, each with its own set of advantages and potential challenges, especially during scale-up. Common synthetic routes include Wittig-type olefination reactions, transition-metal-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling), and olefin metathesis. The choice of synthetic strategy often depends on the desired stereochemistry, available starting materials, and the scale of production.
The conjugated diene system in Methyl hepta-4,6-dienoate is susceptible to several side reactions, including isomerization, oxidation, and polymerization, which can significantly impact the yield, purity, and stability of the final product. Careful control of reaction conditions, purification of reagents, and appropriate handling and storage are paramount for successful production.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of Methyl hepta-4,6-dienoate in a question-and-answer format.
Synthesis & Reaction-Related Issues
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of Methyl hepta-4,6-dienoate can stem from several factors, often related to incomplete reactions or the formation of side products.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or HPLC to ensure it has gone to completion.[2] For some reactions, such as the Knoevenagel condensation which can be a route to cinnamate-like structures, higher temperatures might favor undesirable side reactions like decarboxylation, so optimization is key.[2]
-
Purity of Starting Materials: Ensure all reagents and solvents are pure and dry. Trace impurities can poison catalysts or react with intermediates, leading to lower yields.[2]
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the reaction rate. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.
-
-
Side Reactions:
-
Isomerization of the Conjugated Diene: The double bonds in the diene system can isomerize under certain conditions, such as the presence of acid, base, or some metal catalysts, leading to a mixture of isomers that can be difficult to separate and may not be the desired product.[3]
-
Polymerization: Conjugated dienes are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5] This can significantly reduce the yield of the desired monomeric ester. The use of appropriate polymerization inhibitors during the reaction and work-up can mitigate this issue.[][7][8]
-
Byproduct Formation in Specific Reactions:
-
Wittig Reaction: The formation of triphenylphosphine oxide as a byproduct is a common challenge and its removal can be difficult, potentially leading to product loss during purification.[2][9] Using stabilized ylides can favor the desired E-isomer, but reaction conditions need to be carefully controlled.
-
Negishi Coupling: Homocoupling of the organozinc reagent or the organic halide can occur as a side reaction, consuming starting materials and complicating purification.[10]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing the formation of multiple isomers of Methyl hepta-4,6-dienoate. How can I improve the stereoselectivity?
Answer: Controlling the stereochemistry of the double bonds is a common challenge in the synthesis of conjugated dienes.
-
Wittig-type Reactions: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to give the (Z)-isomer. The choice of solvent and the presence or absence of lithium salts can also influence the E/Z ratio.[11] For scale-up, using a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester can be advantageous as it often provides higher E-selectivity and the phosphate byproduct is water-soluble, simplifying purification.
-
Transition-Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Negishi coupling, the stereochemistry of the starting vinyl halide and vinylboronic acid (or organozinc reagent) is typically retained in the product. Therefore, it is crucial to use stereochemically pure starting materials.
-
Isomerization: As mentioned previously, the product can isomerize under certain conditions. It is important to maintain neutral pH during work-up and purification and to avoid excessive heat, which can promote isomerization.
Question 3: My product is turning yellow/brown and forming a viscous residue upon storage. What is happening and how can I prevent it?
Answer: This is a classic sign of product instability, likely due to a combination of oxidation and polymerization.
-
Oxidation: Conjugated dienes are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored byproducts and peroxides.[12]
-
Polymerization: Dienes can undergo thermal or light-induced polymerization, especially if trace amounts of initiators are present.[4][5]
Prevention Strategies:
-
Storage Conditions: Store Methyl hepta-4,6-dienoate under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen) and protected from light.
-
Use of Inhibitors: Add a small amount of a polymerization inhibitor to the purified product for long-term storage. Common choices for dienes include phenolic compounds like hydroquinone or 4-tert-butylcatechol, and N,N-dialkylhydroxylamines.[4][] The inhibitor can be removed by distillation or chromatography before use if necessary.
Purification & Scale-Up Issues
Question 4: I am having difficulty removing the catalyst from my product. What are the best methods for catalyst removal at scale?
Answer: Residual catalyst can be detrimental to the stability of the product and can interfere with subsequent reactions. The method for removal depends on the type of catalyst used.
-
Ruthenium Catalysts (e.g., Grubbs' catalyst from metathesis):
-
Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide can sometimes help, but may not be suitable for all products.
-
Isocyanide Quenching: Adding a polar isocyanide can form a polar complex with the ruthenium catalyst, which can then be easily removed by silica gel filtration. This method is often rapid and highly effective.[13]
-
DMSO Treatment: Adding a large excess of DMSO can also help in complexing the ruthenium, facilitating its removal by chromatography.[12]
-
Water-Soluble Catalysts: Using a water-soluble variant of the Grubbs' catalyst allows for removal by simple aqueous extraction.[12]
-
-
Palladium Catalysts (e.g., from Negishi or Suzuki coupling):
-
Aqueous Work-up: Washing the organic phase with an aqueous solution of a chelating agent like ammonium chloride or a dilute acid can help remove some of the palladium salts.
-
Adsorbents: Passing the product solution through a bed of an adsorbent such as activated carbon, silica gel, or a specialized metal scavenger can be very effective for removing trace amounts of palladium.[14]
-
Crystallization: If the product is a solid, crystallization is an excellent method for removing residual palladium.[14]
-
Question 5: During scale-up, my distillation purification is giving poor recovery and I suspect product decomposition. What should I do?
Answer: Methyl hepta-4,6-dienoate is a volatile ester, and its conjugated diene structure makes it susceptible to thermal degradation.
-
Vacuum Distillation: To minimize thermal stress, perform the distillation under reduced pressure. This will lower the boiling point of the ester and reduce the risk of decomposition and polymerization.
-
Temperature Control: Use a well-controlled heating mantle and monitor the pot temperature closely. Avoid overheating the distillation flask.
-
Short Residence Time: For larger scale purification, consider using techniques like wiped-film evaporation or short-path distillation, which minimize the time the product is exposed to high temperatures.
-
Addition of a Polymerization Inhibitor: Adding a non-volatile polymerization inhibitor to the distillation pot can prevent polymerization during heating.
Table 1: Summary of Common Scale-Up Challenges and Solutions
| Challenge | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete reaction, side reactions (polymerization, isomerization), inefficient mixing. | Monitor reaction completion, use pure reagents, optimize reaction conditions, add polymerization inhibitors, ensure adequate agitation. |
| Poor Stereoselectivity | Inappropriate reaction conditions (e.g., for Wittig), isomerization post-synthesis. | Use stereochemically pure starting materials, choose appropriate reagents and conditions to favor the desired isomer (e.g., HWE reaction), maintain neutral pH during work-up. |
| Product Instability | Oxidation, thermal or light-induced polymerization. | Store under inert atmosphere, at low temperature, and protected from light. Add a polymerization inhibitor for long-term storage. |
| Catalyst Contamination | Inefficient removal of homogeneous catalysts (Ru, Pd). | Use specific quenching agents (e.g., isocyanides for Ru), treat with adsorbents/metal scavengers, consider using water-soluble catalysts or crystallization. |
| Difficult Purification | Product decomposition during distillation, co-elution of byproducts. | Use vacuum distillation or short-path distillation, add a polymerization inhibitor to the distillation pot, optimize chromatographic conditions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available Methyl hepta-4,6-dienoate? A1: Commercially available Methyl hepta-4,6-dienoate typically has a purity of around 95%.[] The main impurities are often isomers and small amounts of oligomers. For applications requiring higher purity, further purification by distillation or chromatography may be necessary.
Q2: What analytical methods are suitable for determining the purity and isomeric ratio of Methyl hepta-4,6-dienoate? A2: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): Ideal for assessing the overall purity and detecting volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and determining the isomeric ratio (E/Z) of the double bonds by analyzing the coupling constants and chemical shifts of the vinylic protons.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment and isomer separation, especially with a UV detector due to the conjugated diene system.
Q3: Are there any specific safety precautions I should take when handling Methyl hepta-4,6-dienoate? A3: While specific toxicity data for Methyl hepta-4,6-dienoate is not readily available, it should be handled with the standard precautions for volatile organic compounds. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes. The related compound, hepta-4,6-dienoic acid, is classified as acutely toxic if swallowed and causes serious eye damage, so caution is warranted.[16]
Q4: Can I use Methyl hepta-4,6-dienoate in polymerization reactions? A4: Yes, as a conjugated diene, it can undergo polymerization.[3][17] If this is the intended use, it is crucial to remove any added polymerization inhibitors before initiating the reaction. This can typically be achieved by passing the ester through a column of activated alumina or by distillation.
Q5: What are the key considerations when choosing a synthetic route for large-scale production? A5: For large-scale production, several factors beyond just the chemical yield are important:
-
Cost and Availability of Starting Materials: The raw materials should be inexpensive and readily available in bulk.
-
Atom Economy: The reaction should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste.
-
Process Safety: Avoid hazardous reagents and reaction conditions where possible. Understand the thermal profile of the reaction to prevent runaways.[2]
-
Ease of Purification: The chosen route should ideally lead to a product that is easy to purify. For example, avoiding byproducts with similar boiling points or chromatographic behavior is highly desirable.
-
Catalyst Cost and Recyclability: If a catalyst is used, its cost, efficiency (turnover number), and the ease of its removal and potential for recycling are important economic considerations.
Synthesis and Purification Workflow
Caption: General workflow for the production and storage of Methyl hepta-4,6-dienoate.
IV. References
-
Large-scale enzymatic production of natural flavour esters in organic solvent with continuous water removal. ResearchGate. Available at: [Link]
-
Polymerization-inhibiting composition, polymerization inhibitor and method for inhibiting polymerization. Google Patents. Available at:
-
Method for inhibiting polymerization of conjugated dienes. Google Patents. Available at:
-
What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. ResearchGate. Available at: [Link]
-
A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Chemistry Portal. Available at: [Link]
-
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. Available at: [Link]
-
Negishi coupling. Wikipedia. Available at: [Link]
-
Ruthenium-Based Olefin Metathesis Catalysts Bearing pH-Responsive Ligands. The Aquila Digital Community. Available at: [Link]
-
Microbial Synthesis of Wax Esters. Iowa State University Digital Repository. Available at: [Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Fisher Esterification: Synthesis of Volatile Esters. OpenBU. Available at: [Link]
-
Polymerization Inhibitors|Q-1300|Q-1301. Wako Pure Chemical Corporation. Available at: [Link]
-
Production and biological function of volatile esters in Saccharomyces cerevisiae. PMC. Available at: [Link]
-
Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization. Tintoll. Available at: [Link]
-
Problems with wittig reaction. Reddit. Available at: [Link]
-
Methyl hepta-4,6-dienoate. PubChem. Available at: [Link]
-
Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. Available at: [Link]
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. Available at: [Link]
-
Synthesis of Conjugated Dienes in Natural Compounds. MDPI. Available at: [Link]
-
Synthesis of esters: natural and artificial flavourings. SwissEduc. Available at: [Link]
-
-
analytical methods. ATSDR. Available at: [Link]
-
-
Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. Available at: [Link]
-
13.4: Polymerization Reactions of Conjugated Dienes. Chemistry LibreTexts. Available at: [Link]
-
Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Thieme. Available at: [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. DelVal. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Available at: [Link]
-
Wittig Reaction. Dalal Institute. Available at: [Link]
Sources
- 1. Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP1061059A1 - Polymerization-inhibiting composition, polymerization inhibitor and method for inhibiting polymerization - Google Patents [patents.google.com]
- 5. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 7. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
- 9. delval.edu [delval.edu]
- 10. mdpi.com [mdpi.com]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 16. Hepta-4,6-dienoic acid AldrichCPR 75283-35-1 [sigmaaldrich.com]
- 17. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Stabilizing Methyl hepta-4,6-dienoate for Long-Term Storage
Welcome to the Technical Support Knowledge Base for handling highly reactive conjugated diene esters. Methyl hepta-4,6-dienoate is a critical intermediate in drug development and synthetic chemistry ()[1], but its alternating double-bond structure makes it notoriously unstable under standard laboratory conditions.
This guide provides researchers and scientists with field-proven, self-validating protocols to prevent autoxidation, dimerization, and isomerization during long-term storage.
Knowledge Base & Troubleshooting FAQs
The Chemical Causality of Diene Instability
Q: Why does Methyl hepta-4,6-dienoate degrade so rapidly on the benchtop, even when sealed?
A: The instability of this compound is a kinetic phenomenon driven by molecular orbital (MO) dynamics. While conjugated dienes possess thermodynamic stability (resonance energy) compared to isolated dienes, MO theory dictates that their Highest Occupied Molecular Orbital (HOMO) is higher in energy, and their Lowest Unoccupied Molecular Orbital (LUMO) is lower in energy ()[2]. This narrowed HOMO-LUMO gap makes the diene highly susceptible to three primary degradation pathways:
-
Autoxidation: Triplet oxygen ( 3O2 ) readily attacks the bis-allylic and allylic hydrogens, initiating a radical chain reaction that forms destructive hydroperoxides.
-
Dimerization: The lowered LUMO facilitates spontaneous [4+2] cycloadditions (Diels-Alder reactions) with itself, leading to viscous, polymeric adducts over time.
-
Photo-Isomerization: UV light provides the exact energy required to promote a π→π∗ transition, breaking the double bond's rigidity and causing (E) to (Z) geometric shifts.
Fig 1. Primary degradation pathways of conjugated dienes under environmental stress.
Antioxidant Strategies
Q: What is the most effective stabilizer to prevent autoxidation, and how does it mechanistically work?
A: Butylated hydroxytoluene (BHT) is the gold standard for stabilizing conjugated dienes and edible oils against lipid peroxidation ()[3].
-
Mechanistic Causality: BHT acts as a sacrificial radical scavenger. When a peroxy radical (ROO•) forms via autoxidation, BHT donates a hydrogen atom from its hydroxyl group to neutralize it into a stable hydroperoxide (ROOH). The resulting BHT phenoxy radical is sterically hindered by two bulky tert-butyl groups and stabilized by aromatic resonance, rendering it incapable of propagating the radical chain.
-
Optimal Concentration: 100 to 250 ppm. Exceeding 500 ppm is not recommended, as high concentrations of phenolic antioxidants can exhibit pro-oxidant behavior under certain metal-catalyzed conditions.
Quantitative Storage Matrix
Q: How do different storage parameters quantitatively impact the shelf life of the diene?
A: Degradation kinetics are highly dependent on temperature, atmospheric composition, and light exposure. The table below summarizes the expected stability profile across different environments.
| Storage Parameter | Antioxidant | Atmosphere | Est. Shelf Life | Primary Degradation Mode |
| 25°C, Ambient Light | None | Air | < 48 Hours | Isomerization, Oxidation |
| 4°C, Dark | None | Air | 1 - 2 Weeks | Autoxidation (Peroxides) |
| -20°C, Dark | 100 ppm BHT | Argon | 3 - 6 Months | Slow Dimerization |
| -80°C, Dark | 250 ppm BHT | Argon | > 12 Months | Negligible |
Standard Operating Procedures (SOPs)
Protocol 1: Inert Aliquoting and Stabilization Workflow
To guarantee long-term integrity, you must employ a Schlenk-line workflow. This protocol ensures the material is stabilized, inerted, and protected from thermal/photic stress.
Fig 2. Optimized inert-atmosphere workflow for stabilizing reactive diene esters.
Step-by-Step Methodology:
-
Preparation: Dissolve BHT in a minimal volume of anhydrous diethyl ether to create a highly concentrated stock.
-
Spiking: Add the BHT stock to the neat Methyl hepta-4,6-dienoate to achieve a final concentration of 150 ppm.
-
Causality: Pre-dissolving BHT ensures homogenous distribution without requiring excessive mechanical agitation or heating of the neat reactive diene.
-
-
Inerting: Transfer the stabilized diene to a Schlenk flask. Sparge with ultra-high purity Argon for 15 minutes.
-
Causality: Argon is heavier than nitrogen and forms a superior, dense protective blanket over the liquid phase, displacing dissolved oxygen.
-
-
Aliquoting: Under positive Argon pressure, transfer single-use volumes (e.g., 1 mL) into pre-dried, amber glass vials with PTFE-lined septa.
-
Causality: Amber glass blocks UV transmission <400 nm, preventing π→π∗ photo-isomerization. Single-use aliquots prevent repeated freeze-thaw cycles.
-
-
Cryopreservation: Flash-freeze the vials in liquid nitrogen, then transfer immediately to a -80°C freezer.
-
Causality: Flash-freezing bypasses the glass transition temperature rapidly, preventing localized concentration gradients of the BHT stabilizer.
-
Protocol 2: Pre-Experiment Validation (Peroxide Value Assay)
Never trust a stored reagent blindly. This protocol creates a self-validating system by quantifying hydroperoxides (primary oxidation products) before you commit the diene to a sensitive synthesis.
Step-by-Step Methodology:
-
Sampling: Thaw one aliquot to room temperature strictly under an Argon atmosphere.
-
Reaction: Dissolve 50 mg of the diene in 3 mL of a 3:2 acetic acid/chloroform mixture. Add 0.1 mL of saturated aqueous potassium iodide (KI).
-
Incubation: Store in the dark for exactly 1 minute.
-
Causality: Any hydroperoxides present in a degraded diene sample will quantitatively oxidize the iodide ( I− ) to iodine ( I2 ), turning the solution yellow/brown.
-
-
Titration: Add 3 mL of distilled water and titrate with 0.01 N sodium thiosulfate ( Na2S2O3 ) until the yellow iodine color completely disappears.
-
Validation Threshold: Calculate the Peroxide Value (PV).
-
Pass: If PV < 2.0 meq O2 /kg, the storage system is validated, and the diene is safe for use.
-
Fail: If PV > 5.0 meq O2 /kg, the batch has been compromised by autoxidation and must be discarded or re-purified via vacuum distillation.
-
References
-
Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]
-
14.1: Stability of Conjugated Dienes- Molecular Orbital Theory Source: Chemistry LibreTexts URL:[Link]
-
Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives Source: PubMed Central (PMC) - NIH URL:[Link]
Sources
Validation & Comparative
Comparison of Methyl hepta-4,6-dienoate synthesis routes
Introduction
Methyl hepta-4,6-dienoate (CAS 33741-15-0), also known as methyl (4E)-hepta-4,6-dienoate, is a highly versatile γ,δ-unsaturated ester building block. Featuring a conjugated diene system and a terminal ester functionality, it is a prime candidate for complex cycloaddition reactions and conjugate additions [1][1]. It is frequently utilized as a critical intermediate in the synthesis of complex cyclic architectures, such as functionalized pyrrolidines via intramolecular carboamination [2][2].
This guide objectively compares the two predominant synthetic routes for accessing this molecule: Ruthenium-Catalyzed Linear Cross-Dimerization and the Orthoester Johnson-Claisen Rearrangement .
Route 1: Ruthenium-Catalyzed Linear Cross-Dimerization
Expertise & Experience (Causality)
The catalytic cross-dimerization of 1,3-butadiene and methyl acrylate represents a highly atom-economical approach (100% atom economy). Utilizing a Ru(0) catalyst such as[Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)], the reaction selectively yields the linear cross-dimer rather than branched or cyclic byproducts [3][3].
The causality behind this high regioselectivity lies in the oxidative coupling mechanism. The two substrates coordinate to the Ru(0) center through their prostereogenic faces, forming a rigid ruthenacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination release the linear dienoate while regenerating the active Ru(0) species[4].
Mechanistic Pathway
Mechanistic pathway of Ru-catalyzed cross-dimerization of butadiene and methyl acrylate.
Experimental Protocol (Self-Validating System)
-
Preparation: In a nitrogen-filled glovebox, charge a heavy-walled stainless-steel autoclave with[Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] (1 mol%) and methyl acrylate (1.0 equiv).
-
Diene Introduction: Cool the autoclave using a dry ice/acetone bath. Condense 1,3-butadiene gas (1.2 equiv) directly into the chilled vessel.
-
Validation Checkpoint: Weigh the vessel before and after condensation. The mass difference strictly validates the exact stoichiometric addition of the gaseous diene.
-
-
Reaction: Seal the autoclave tightly and heat to 80 °C for 12 hours. The autogenous pressure ensures the butadiene remains in the liquid phase, maintaining high effective molarity around the Ru-complex.
-
Isolation: Cool the vessel to room temperature and carefully vent excess pressure in a fume hood. Purify the crude mixture via vacuum distillation to yield pure methyl hepta-4,6-dienoate.
Route 2: Orthoester Johnson-Claisen Rearrangement
Expertise & Experience (Causality)
For laboratories lacking high-pressure autoclave equipment or specialized organometallic catalysts, the Johnson-Claisen rearrangement is the superior alternative. It utilizes bench-stable liquid reagents: 1,4-pentadien-3-ol (divinyl carbinol) and trimethyl orthoacetate [5][5].
The reaction is driven to completion by the continuous physical removal of methanol, which shifts the chemical equilibrium entirely toward the ketene acetal intermediate. The subsequent [3,3]-sigmatropic rearrangement is a thermally allowed, concerted process that highly predictably and cleanly affords the γ,δ-unsaturated ester [6][6].
Mechanistic Pathway
Workflow and mechanism of the Orthoester Johnson-Claisen rearrangement.
Experimental Protocol (Self-Validating System)
-
Setup: Equip a round-bottom flask with a short-path distillation head, a thermometer, and a receiving flask cooled in an ice bath.
-
Reagent Mixing: Add 1,4-pentadien-3-ol (1.0 equiv) and trimethyl orthoacetate (7.0 equiv, acting as both reactant and solvent). Add catalytic propionic acid (0.1 equiv)[5].
-
Thermal Rearrangement: Heat the mixture in an oil bath to 110–120 °C.
-
Validation Checkpoint: Methanol (b.p. 65 °C) will begin to distill over. The volumetric measurement of collected methanol directly correlates with the conversion rate of the mixed orthoester to the reactive ketene acetal.
-
-
Purification: Once methanol evolution ceases (typically 2-4 hours), cool the reaction. Remove excess trimethyl orthoacetate under reduced pressure, and purify the residue via silica gel flash chromatography (petroleum ether/ethyl acetate) to isolate the target dienoate[6].
Quantitative Data Presentation
To aid in route selection, the following table summarizes the key performance metrics of both methodologies:
| Parameter | Ru-Catalyzed Cross-Dimerization | Johnson-Claisen Rearrangement |
| Atom Economy | 100% | ~76% (Loss of Methanol) |
| Typical Yield | 60 - 85% | 75 - 90% |
| Reagent State | Gas (Butadiene) + Liquid | All Liquids (Bench-stable) |
| Equipment Needed | High-pressure autoclave | Standard distillation setup |
| Catalyst Cost | High (Ruthenium complexes) | Very Low (Propionic acid) |
| Scalability | Excellent (Industrial scale) | Good (Lab to pilot scale) |
Conclusion & Selection Guide
For drug development professionals and synthetic chemists, the choice of route depends heavily on the scale and available infrastructure. The Ru-catalyzed cross-dimerization is unparalleled in atom economy and is ideal for large-scale operations where butadiene handling and pressurized reactors are routine. Conversely, the Johnson-Claisen rearrangement provides a highly reliable, low-barrier entry to Methyl hepta-4,6-dienoate for discovery-scale synthesis, utilizing inexpensive liquid reagents and standard laboratory glassware.
References
- Source: benchchem.
- Title: Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Efficient Synthesis of Functionalized Pyrrolidine Source: Amazon S3 URL
- Title: Recent Advances in the Catalytic Linear Cross-Dimerizations Source: ACS Publications URL
- Title: Intramolecular Diels–Alder Reactions Source: Amazon S3 URL
Sources
- 1. Methyl 6-hydroxy-4-methylhexa-2,4-dienoate | 651712-14-0 | Benchchem [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Analysis of Methyl Hepta-4,6-dienoate Isomers: Reactivity, Conformational Dynamics, and Synthetic Applications
Executive Summary
Methyl hepta-4,6-dienoate (C₈H₁₂O₂) is a highly versatile conjugated diene tethered to an aliphatic methyl ester[1]. In synthetic organic chemistry and drug development, it serves as a critical building block, particularly in the total synthesis of complex natural products such as annonaceous acetogenins[2]. However, the utility of this diene is strictly governed by its geometrical isomerism at the C4 position. The (4E)- and (4Z)-isomers exhibit drastically different thermodynamic stabilities, conformational flexibilities, and reactivities. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their divergent chemical behaviors and providing field-validated protocols for their synthesis, separation, and analytical verification.
Structural and Thermodynamic Divergence
To participate in highly stereoselective transformations like the Diels-Alder [4+2] cycloaddition, a conjugated diene must be able to adopt an s-cis conformation. The fundamental difference between the (4E) and (4Z) isomers of methyl hepta-4,6-dienoate lies in the steric penalty incurred during the s-trans to s-cis rotational transition.
In the (4E)-isomer, the rotation around the C5-C6 single bond to achieve the s-cis geometry places the ester-bearing aliphatic chain outward, resulting in minimal steric hindrance. Conversely, the (4Z)-isomer suffers from severe A¹³-like allylic strain; adopting the s-cis conformation forces the bulky -CH₂CH₂COOMe group into direct spatial conflict with the terminal vinylic protons at C7.
Quantitative Comparison Table
| Parameter | (4E)-Methyl hepta-4,6-dienoate | (4Z)-Methyl hepta-4,6-dienoate |
| Double Bond Geometry (C4=C5) | Trans (E) | Cis (Z) |
| Conformational Preference | Readily adopts s-cis | Strongly favors s-trans |
| Steric Penalty (s-cis) | Low | High (C7-H / C3-CH₂ clash) |
| Diels-Alder Reactivity | High (Rapid conversion) | Very Low (Sluggish/Unreactive) |
| ¹H NMR Coupling (J₄,₅) | ~15.2 Hz | ~10.5 Hz |
| Ag⁺ Coordination Affinity | Weak | Strong (Less sterically hindered π-face) |
Mechanistic Implications in Cycloadditions
The steric divergence outlined above directly dictates the synthetic utility of the isomers. When subjected to dienophiles (e.g., maleic anhydride or N-phenylmaleimide), the (4E)-isomer reacts quantitatively. The (4Z)-isomer, trapped in the unreactive s-trans conformation by a high energy barrier, acts as a kinetic dead-end.
Figure 1: Conformational equilibrium and Diels-Alder reactivity pathways for 4E and 4Z isomers.
Experimental Methodologies: Synthesis & Isolation
While catalytic cross-dimerization of butadiene and methyl acrylate can yield hepta-dienoate derivatives[3], the most reliable method for generating the terminal diene scaffold is the Johnson-Claisen rearrangement[2]. Because [3,3]-sigmatropic rearrangements proceed via a highly ordered, chair-like transition state, the reaction predominantly yields the (4E)-isomer (equatorial placement of the bulky group)[4]. However, trace amounts of the (4Z)-isomer inevitably form, necessitating rigorous separation.
Protocol 1: Synthesis via Johnson-Claisen Rearrangement
Causality Focus: The addition of a weak acid (propionic acid) catalyzes the formation of the intermediate ketene acetal without inducing unwanted polymerization of the highly reactive diene product.
-
Setup: In a flame-dried Schlenk flask under argon, dissolve 1,4-pentadien-3-ol (1.0 equiv) in a 5-fold molar excess of trimethyl orthoacetate.
-
Catalysis: Add a catalytic amount of propionic acid (0.05 equiv).
-
Thermal Activation: Heat the mixture to 110 °C. Equip the flask with a distillation head to continuously remove the methanol byproduct, driving the equilibrium toward the ketene acetal intermediate.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Stain with KMnO₄. The starting alcohol (lower R_f) should disappear, replaced by a non-polar UV-active spot (the diene).
-
Workup: Once complete (typically 4-6 hours), cool to room temperature, concentrate under reduced pressure, and pass through a short silica plug to remove acid residues.
Protocol 2: Isomer Separation via AgNO₃-Silica Chromatography
Causality Focus: Standard silica gel cannot resolve the (4E) and (4Z) isomers due to their identical polarities. Silver nitrate (AgNO₃) impregnated silica exploits the differential π-coordination of the isomers. The (4Z)-isomer, having a more exposed π-system (due to the cis geometry folding the chain away from the face of the double bond), binds more strongly to Ag⁺ ions and is selectively retained on the column.
-
Stationary Phase Preparation: Prepare 10% w/w AgNO₃ on silica gel by dissolving AgNO₃ in acetonitrile, creating a slurry with silica gel, and evaporating the solvent in the dark.
-
Column Loading: Pack the column using Hexanes and load the crude isomer mixture. Shield the column from ambient light with aluminum foil to prevent silver reduction.
-
Elution: Elute with a gradient of 0% to 5% EtOAc in Hexanes.
-
Self-Validation Check: The (4E)-isomer will elute first. The (4Z)-isomer will elute significantly later. Validate fractions using ¹H NMR before pooling.
Figure 2: Workflow for the synthesis and silver-nitrate chromatographic separation of methyl hepta-4,6-dienoate isomers.
Analytical Validation Parameters
To ensure absolute trustworthiness of the isolated material, researchers must validate the geometrical purity using ¹H NMR spectroscopy.
-
(4E)-Isomer: The vinylic protons at C4 and C5 will display a large trans coupling constant ( J≈15.2 Hz).
-
(4Z)-Isomer: The vinylic protons will display a characteristic cis coupling constant ( J≈10.5 Hz).
Failure to achieve >95% isomeric purity of the (4E)-isomer will result in depressed yields and complex diastereomeric mixtures in downstream cross-metathesis or dihydroxylation reactions.
Strategic Utility in Total Synthesis
The rigorous isolation of the (4E)-isomer of methyl hepta-4,6-dienoate is not merely an academic exercise; it is a prerequisite for advanced drug development. For instance, in the total synthesis of annonaceous acetogenins (potent anti-tumor compounds like squamostatin-C and gigantecin), the (4E)-diene serves as the foundational left-hand fragment[2].
The terminal double bond (C6=C7) acts as a highly reactive handle for cross-metathesis, while the internal (4E) double bond undergoes regiocontrolled asymmetric dihydroxylation to establish the critical stereocenters required for the tetrahydrofuran (THF) ring systems that grant these molecules their biological activity[2]. If the (4Z)-isomer is present, the dihydroxylation step suffers from mismatched facial selectivity, leading to inactive epimers.
References
-
National Center for Biotechnology Information (NIH). "Methyl hepta-4,6-dienoate | C8H12O2 | CID 11018951 - PubChem." PubChem Database. URL:[Link]
-
American Chemical Society (ACS). "Recent Advances in the Catalytic Linear Cross-Dimerizations." ACS Catalysis. URL:[Link]
-
National Institutes of Health (PMC). "Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and..." PMC. URL:[Link]
-
Royal Society of Chemistry (RSC). "Sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues." Organic & Biomolecular Chemistry. URL:[Link]
Sources
Spectroscopic comparison of dienoate esters
Safety Operating Guide
Guide to the Proper Disposal of Methyl Hepta-4,6-dienoate: A Protocol for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl hepta-4,6-dienoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond generic templates to address the specific chemical nature of methyl hepta-4,6-dienoate, focusing on the dual hazards presented by its flammable ester characteristics and the reactive nature of its conjugated diene system. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Profile & Hazard Analysis
Methyl hepta-4,6-dienoate is not a simple organic ester. Its defining feature is the conjugated C4-C6 diene system, which imparts unique and heightened reactivity compared to its saturated analogs. The primary hazards to consider during disposal are:
-
Flammability: Like many low-molecular-weight esters, it is a flammable liquid. Vapors can form explosive mixtures with air.[1]
-
Hazardous Polymerization: The conjugated diene structure makes this compound susceptible to uncontrolled polymerization.[2] This reaction can be initiated by contact with incompatible materials such as strong acids, bases, metal ions, and oxidizing agents, potentially leading to a rapid release of energy.[2]
-
Peroxide Formation: Similar to other dienes, there is a potential for the formation of explosive peroxides upon prolonged exposure to air.[2]
Understanding these risks is the causal basis for the stringent segregation and handling protocols that follow. The goal is not merely to contain the waste but to keep it in a chemically stable state until final destruction.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | [3] |
| Boiling Point | 158.3°C at 760 mmHg (Predicted) | [4] |
| Density | 0.917 g/cm³ (Predicted) | [4] |
Waste Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the logical flow for the proper management of methyl hepta-4,6-dienoate waste in a laboratory setting.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
